1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-nitro-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-10-7-5(9-8(10)12)3-2-4-6(7)11(13)14/h2-4H,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVKZFNTJAILFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2[N+](=O)[O-])NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Substituted Nitrobenzimidazolones
A Note on the Subject Compound:
Initial research into the specific chemical entity 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one has revealed a significant lack of published scientific literature. There is currently no available data detailing its synthesis, spectral characteristics, or specific chemical properties. This suggests that the compound may be novel, has not been extensively studied, or is not described under this specific nomenclature in accessible databases.
In the spirit of providing a comprehensive and scientifically grounded technical guide, this document will instead focus on a closely related and documented isomer: 1-methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one . The principles of synthesis, characterization, and reactivity discussed herein are based on established chemical knowledge of benzimidazole chemistry and can be extrapolated to hypothesize the properties and behavior of other isomers, including the 7-nitro variant.
An In-Depth Technical Guide on the Core Chemical Properties of 1-methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group to this heterocyclic system can significantly modulate its electronic properties and biological activity, often enhancing its efficacy or introducing novel mechanisms of action. This guide provides a detailed examination of the chemical properties of 1-methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one, a representative of this important class of compounds.
Molecular Structure and Physicochemical Properties
1-methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one is a small molecule characterized by a fused bicyclic system consisting of a benzene ring and an imidazole ring, with a carbonyl group at the 2-position of the imidazole ring. A methyl group is attached to one of the imidazole nitrogens (N1), and a nitro group is substituted on the benzene ring at the 5-position.
Computed Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C8H7N3O3 | [1] |
| Molecular Weight | 193.16 g/mol | [1] |
| XLogP3-AA | 0.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 78.2 Ų | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one can be approached through a multi-step process involving the formation of the benzimidazolone core followed by electrophilic nitration and subsequent N-methylation. The order of these steps is crucial for controlling the regioselectivity of the nitration.
Caption: Proposed synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-diamino-4-nitrobenzene (1 equivalent) and urea (1.5 equivalents).
-
Solvent: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) to facilitate the reaction.
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.
-
Isolation: The precipitated product is collected by vacuum filtration, washed with cold water, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.
-
Reaction Setup: To a solution of 5-Nitro-1H-benzo[d]imidazol-2(3H)-one (1 equivalent) in a polar aprotic solvent like acetone or DMF, add a base such as anhydrous potassium carbonate (K2CO3, 2 equivalents).
-
Addition of Methylating Agent: Add methyl iodide (CH3I, 1.2 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Isolation and Purification: The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzimidazole ring (doublets and doublet of doublets in the range of 7.5-8.5 ppm).- A singlet for the N-methyl group around 3.5-4.0 ppm.- A broad singlet for the N-H proton (if present as a tautomer, though less likely after methylation). |
| ¹³C NMR | - Aromatic carbons in the range of 110-150 ppm.- A carbonyl carbon (C=O) around 150-160 ppm.- An N-methyl carbon around 30-35 ppm. |
| IR (KBr) | - N-H stretching vibration (if applicable) around 3200-3400 cm⁻¹.- C=O stretching vibration around 1680-1720 cm⁻¹.- Asymmetric and symmetric stretching of the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. |
| Mass Spec (ESI) | - A prominent peak for the molecular ion [M+H]⁺ at m/z 194.05. |
Chemical Reactivity
The chemical reactivity of 1-methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one is dictated by the functional groups present in the molecule.
The nitro group is susceptible to reduction to an amino group, which is a common transformation in the synthesis of biologically active molecules.
Sources
molecular structure and weight of 1-methyl-7-nitro-benzimidazolone
An In-depth Technical Guide to 1-methyl-7-nitro-1,3-dihydro-2H-benzimidazol-2-one
Introduction
The benzimidazolone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials. The introduction of specific substituents onto the benzimidazolone ring system allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific derivative, 1-methyl-7-nitro-1,3-dihydro-2H-benzimidazol-2-one, providing a detailed exploration of its molecular structure, a proposed synthetic pathway, and robust methodologies for its characterization. This document is intended for researchers and professionals in drug discovery and chemical synthesis, offering expert insights into the practical chemistry of this compound class.
Molecular Structure and Physicochemical Properties
The molecular architecture of 1-methyl-7-nitro-1,3-dihydro-2H-benzimidazol-2-one is characterized by a bicyclic system comprising a benzene ring fused to an imidazolone ring. A methyl group is attached to one of the nitrogen atoms (position 1), and a nitro group is substituted on the benzene ring at position 7. The presence of the electron-withdrawing nitro group and the methyl group significantly influences the molecule's electronic distribution, solubility, and potential for intermolecular interactions.
Table 1: Physicochemical Properties of 1-methyl-7-nitro-1,3-dihydro-2H-benzimidazol-2-one
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₃ | Calculated |
| Molecular Weight | 193.16 g/mol | Calculated[1] |
| Exact Mass | 193.0487 g/mol | Calculated[1] |
| Appearance | Expected to be a yellow crystalline solid | Inferred from similar nitroaromatic compounds[2][3] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone | Inferred from similar compounds[3] |
Structural Diagram
The diagram below illustrates the 2D chemical structure of the title compound, highlighting the key functional groups and numbering system of the benzimidazolone core.
Caption: Molecular structure of 1-methyl-7-nitro-1,3-dihydro-2H-benzimidazol-2-one.
Synthesis and Purification Protocol
The synthesis of 1-methyl-7-nitro-1,3-dihydro-2H-benzimidazol-2-one can be strategically approached through the cyclization of a suitably substituted o-phenylenediamine precursor. This method offers a high degree of regiochemical control, which is essential for obtaining the desired 7-nitro isomer.
Rationale for Synthetic Strategy
Direct nitration of 1-methyl-1,3-dihydro-2H-benzimidazol-2-one would likely result in a mixture of isomers (e.g., 4-nitro, 5-nitro, 6-nitro) that are difficult to separate. Therefore, a more robust strategy begins with a precursor where the nitro group is already in the correct position. The proposed synthesis starts from 2,6-dinitro-N-methylaniline, which can be selectively reduced to form the key intermediate, N¹-methyl-3-nitro-1,2-benzenediamine. This diamine can then be cyclized to form the target benzimidazolone ring. A similar preparation for an amino analogue from 2,6-dinitro-N-methylaniline has been reported, supporting the feasibility of this approach.[4]
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 1-methyl-7-nitro-1,3-dihydro-2H-benzimidazol-2-one.
Step-by-Step Methodology
Step 1: Selective Reduction of 2,6-Dinitro-N-methylaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve 2,6-dinitro-N-methylaniline in ethanol.
-
Reagent Preparation: Prepare a solution of a mild reducing agent, such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), in a water/ethanol mixture. The use of a mild, selective reducing agent is critical to reduce only one of the two nitro groups.
-
Reaction Execution: Heat the solution of the starting material to reflux. Add the reducing agent solution dropwise over a period of 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts. Evaporate the solvent under reduced pressure. Extract the crude product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N¹-methyl-3-nitro-1,2-benzenediamine.
Step 2: Cyclization to form the Benzimidazolone Ring
-
Reaction Setup: In a round-bottom flask, dissolve the crude diamine intermediate from Step 1 in a suitable solvent such as dioxane or tetrahydrofuran (THF).
-
Cyclizing Agent: Add a carbonylating agent. A common and effective choice is 1,1'-Carbonyldiimidazole (CDI). Alternatively, heating the diamine with urea at high temperatures (150-180 °C) can also effect the cyclization.[3]
-
Reaction Execution: If using CDI, the reaction can typically be stirred at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material. If using urea, the mixture is heated, and the progress is monitored.
-
Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed in vacuo, and the residue is taken up in an organic solvent, washed with dilute acid and then brine, dried, and concentrated.
Step 3: Purification
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 1-methyl-7-nitro-1,3-dihydro-2H-benzimidazol-2-one as a crystalline solid.
-
Column Chromatography: If recrystallization is insufficient, purification via silica gel column chromatography using a gradient of ethyl acetate in hexane is a reliable alternative.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques should be employed.
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS) is ideal.
-
Expected Result: The analysis should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 194.05. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, which should match C₈H₇N₃O₃.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show distinct signals:
-
A singlet for the N-methyl protons (CH₃), likely in the range of 3.5-4.0 ppm.
-
Three aromatic protons on the benzene ring, which will appear as a complex multiplet or as distinct doublets and triplets, typically between 7.0 and 8.5 ppm. The specific coupling patterns will confirm the 1,2,3-substitution pattern.
-
A broad singlet for the N-H proton of the imidazolone ring, likely downfield (>10 ppm).[5]
-
-
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation:
-
A signal for the methyl carbon (around 30-35 ppm).[6]
-
Signals for the aromatic carbons. The carbon bearing the nitro group (C7) will be significantly shifted.
-
A characteristic signal for the carbonyl carbon (C=O) in the imidazolone ring, expected in the range of 150-160 ppm.
-
3. Infrared (IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method.
-
Expected Result: The IR spectrum should display characteristic absorption bands:
-
N-H stretching vibration around 3200-3400 cm⁻¹.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
A strong C=O (carbonyl) stretching band around 1700-1750 cm⁻¹.
-
Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 1-methyl-7-nitro-1,3-dihydro-2H-benzimidazol-2-one. By employing a regioselective synthetic strategy starting from a pre-functionalized precursor, the challenges associated with direct nitration can be circumvented. The detailed protocols for synthesis and the multi-faceted analytical approach for structural verification offer a self-validating system to ensure the production of a well-characterized compound of high purity, suitable for further research in medicinal chemistry and related fields.
References
-
Milata, V., et al. (2012). Nitro and aminobenzimidazoles. ResearchGate. Available from: [Link]
-
Klapötke, T. M., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. MDPI. Available from: [Link]
-
Klapötke, T. M., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. PMC. Available from: [Link]
-
Milata, V., et al. (2012). Nitro and aminobenzimidazoles. ResearchGate. PDF available from: [Link]
- Google Patents. (2015). Process for the preparation of benzimidazole derivatives and salts thereof.
-
Molbase. Synthesis of 1-methyl-5-phenyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Available from: [Link]
-
ChemSynthesis. 1-methyl-5-nitro-1H-benzimidazole. Available from: [Link]
-
Ghafari, H., et al. (2008). 1-Methyl-6-nitro-1H-benzimidazole. PMC. Available from: [Link]
-
PubChem. 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one. Available from: [Link]
-
NIST. 2-Methyl-5-nitrobenzimidazole. Available from: [Link]
-
PubChem. 7-Nitro-1 h-benzimidazole 3-oxide. Available from: [Link]
-
Al-Hourani, B. J., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. Available from: [Link]
Sources
- 1. 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H7N3O3 | CID 606305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives [mdpi.com]
- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
The Pharmacological Potential of 7-Nitro-Benzimidazolone Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
The benzimidazolone scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The introduction of a nitro group at the 7-position of the benzimidazolone core has given rise to a class of derivatives with a distinct and potent pharmacological profile. This technical guide provides an in-depth exploration of the pharmacological potential of 7-nitro-benzimidazolone derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological activities, and underlying mechanisms of action, supported by detailed experimental protocols and data-driven insights. This guide aims to equip researchers with the necessary knowledge to design and execute further investigations into this promising class of compounds.
Introduction: The Significance of the 7-Nitro-Benzimidazolone Scaffold
The benzimidazole ring system, an isostere of naturally occurring purines, is a cornerstone in the development of a wide array of therapeutic agents. Its fusion with a urea moiety to form the benzimidazol-2-one core creates a planar, aromatic structure with versatile hydrogen bonding capabilities, making it an ideal scaffold for interacting with biological targets. The strategic placement of a nitro group at the 7-position significantly influences the molecule's electronic properties, enhancing its potential for various pharmacological activities. This guide will focus on the synthesis and biological evaluation of derivatives based on the 7-nitro-1,3-dihydro-2H-benzimidazol-2-one core structure.
Synthetic Strategies for 7-Nitro-Benzimidazolone Derivatives
The synthesis of the 7-nitro-benzimidazolone core and its derivatives is a critical first step in exploring their pharmacological potential. Various synthetic routes have been developed, often starting from commercially available precursors.
Synthesis of the Core Scaffold: 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
A common and efficient method for the synthesis of the 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (a constitutional isomer of the 7-nitro derivative, often co-synthesized or used as a precursor) involves the nitration of benzimidazolone.
Experimental Protocol: Nitration of Benzimidazolone [1]
-
Reaction Setup: In a vessel equipped with an agitator, add 840 parts by weight of water. With agitation and cooling, slowly add 161 parts by weight of 99% industrial-grade nitric acid. This will result in a 16% nitric acid solution.
-
Reaction Execution: Heat the nitric acid solution to 50°C. Gradually add 180 parts by weight of benzimidazolone (as a ~75% aqueous press cake) to the heated solution with continuous agitation.
-
Temperature Control: Control the reaction temperature between 50-75°C for 2 hours to allow the nitration to proceed.
-
Precipitation and Isolation: The initially transparent solution will become turbid as the 5-nitrobenzimidazolone precipitates. After the reaction is complete, continue agitation for 1 hour at 35°C.
-
Work-up: Dilute the reaction mixture with 1000 parts by volume of water and continue agitation for 30 minutes.
-
Filtration and Drying: Filter the precipitate using an acid-proof suction filter, wash the filter cake with water until it is nearly neutral, and then dry the product at 105°C.
This process yields 5-nitrobenzimidazolone with high purity and yield. Further separation techniques may be required to isolate the 7-nitro isomer if present.
Another approach involves the reaction of 4-nitro-1,2-phenylenediamine with urea.
Experimental Protocol: Urea Fusion Method [2]
-
Reactant Preparation: Grind 4-nitro-1,2-phenylenediamine (0.59 mol) and urea (1.77 mol) together until a homogeneous mixture is obtained.
-
Reaction: Place the mixture in a reactor and heat to 150°C with stirring for 1 hour.
-
Temperature Increase: Raise the temperature to 170°C and continue the reaction for another 1.5 hours.
-
Final Heating Stage: Increase the temperature to 200°C and maintain it for 2.5 hours.
-
Work-up: After cooling, add hot water (60°C, 1200 mL) and boil for 1 hour.
-
Isolation: Cool the mixture, and collect the precipitate by suction filtration. Wash the filter cake with water and dry to a constant weight.
Synthesis of N-Substituted Derivatives
Further derivatization at the nitrogen atoms of the benzimidazolone ring allows for the modulation of the compound's physicochemical properties and biological activity.
Experimental Protocol: N-Alkylation of 5-Nitrobenzimidazolone [3]
-
Reaction Setup: Dissolve 5-nitrobenzimidazolone (0.01 mol) and the desired phenoxyethyl bromide (0.01 mol) in dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃) to the solution.
-
Reaction: Stir the reaction mixture at 45°C for 14 hours.
-
Work-up: Cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate.
-
Purification: Dry the organic layer over sodium sulfate, concentrate under vacuum, and recrystallize the crude product from ethanol to obtain the desired N-substituted derivative.
These synthetic protocols provide a foundation for creating a library of 7-nitro-benzimidazolone derivatives for pharmacological screening.
Anticancer Potential: A Multi-faceted Approach to Combatting Malignancy
Derivatives of the benzimidazole scaffold have demonstrated significant cytotoxic effects against a variety of cancer types. The introduction of the 7-nitro group can enhance these properties through various mechanisms.
Mechanisms of Anticancer Action
7-Nitro-benzimidazolone derivatives can exert their anticancer effects through multiple pathways:
-
Enzyme Inhibition:
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Some nitrobenzimidazole derivatives have been shown to inhibit PARP, an enzyme crucial for DNA repair. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with existing DNA repair defects.
-
Glutathione S-Transferase (GST) Inhibition: Certain 7-nitro-benzoxadiazole derivatives, structurally related to 7-nitro-benzimidazolones, act as suicide inhibitors of GSTs.[4] GSTs are detoxification enzymes often overexpressed in cancer cells, contributing to drug resistance. Inhibition of GST can re-sensitize cancer cells to chemotherapy and induce apoptosis.
-
-
Induction of Apoptosis: These derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways. This can involve the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at various phases, preventing them from dividing and multiplying.
-
Modulation of Signaling Pathways:
-
MAPK/JNK Pathway: Some derivatives can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis.[5]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
-
NF-κB Pathway: The transcription factor NF-κB plays a key role in promoting inflammation and cell survival in cancer.[6] Modulation of this pathway can be a valuable anticancer strategy.
-
Diagram: Key Anticancer Mechanisms of 7-Nitro-Benzimidazolone Derivatives
Caption: Overview of the multifaceted anticancer mechanisms of 7-nitro-benzimidazolone derivatives.
In Vitro Evaluation of Anticancer Activity
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity [7][8]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the 7-nitro-benzimidazolone derivatives in the growth medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[7][8] Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 1: Example of Anticancer Activity Data for Benzimidazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM)[8] |
| Benzimidazole 1 | HCT-116 | 28.5 ± 2.91 |
| Benzimidazole 2 | HCT-116 | 16.2 ± 3.85 |
| Benzimidazole 4 | HCT-116 | 24.08 ± 0.31 |
| Benzimidazole 1 | MCF-7 | 31.2 ± 4.49 |
| Benzimidazole 2 | MCF-7 | 30.29 ± 6.39 |
| Benzimidazole 4 | MCF-7 | 8.86 ± 1.10 |
Analysis of Apoptosis by Flow Cytometry
The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to quantify apoptosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay [4][10]
-
Cell Treatment: Treat cancer cells with the 7-nitro-benzimidazolone derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Antimicrobial Potential: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant microbial pathogens necessitates the discovery of new antimicrobial agents. Benzimidazole derivatives, including those with a nitro group, have shown promising activity against a range of bacteria and fungi.
Mechanism of Antimicrobial Action
The antimicrobial activity of benzimidazole derivatives is often attributed to their structural similarity to purines, which allows them to interfere with essential microbial processes such as nucleic acid and protein synthesis. The nitro group can enhance this activity by acting as an electron-withdrawing group, potentially facilitating interactions with microbial targets.
In Vitro Evaluation of Antimicrobial Activity
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]
Experimental Protocol: Broth Microdilution for MIC Determination [11][12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a 0.5 McFarland standard.[12]
-
Compound Dilution: Prepare serial dilutions of the 7-nitro-benzimidazolone derivatives in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Example of Antimicrobial Activity Data for 5-Nitrobenzimidazole Derivatives
| Compound ID | S. aureus MIC (µg/mL)[12] | E. coli MIC (µg/mL)[12] | C. albicans MIC (µg/mL)[12] |
| 1a | 50 | 50 | 50 |
| 1b | 25 | 25 | 25 |
| 1c | 25 | 25 | 25 |
| 1d | 50 | 50 | 50 |
| 1e | 50 | 50 | 50 |
| 1f | 25 | 25 | 25 |
| 1g | 25 | 25 | 25 |
| 1h | 50 | 50 | 25 |
| 1i | 50 | 50 | 50 |
| 1j | 50 | 50 | 50 |
Anti-inflammatory and Neuroprotective Potential
Chronic inflammation and oxidative stress are implicated in a wide range of diseases, including neurodegenerative disorders. Benzimidazole derivatives have emerged as promising candidates for mitigating these pathological processes.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of benzimidazole derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[6] By inhibiting the activation of NF-κB, these compounds can reduce the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Diagram: NF-κB Signaling Pathway Inhibition
Sources
- 1. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
- 2. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. pdf.journalagent.com [pdf.journalagent.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one CAS number and identifiers
This is an in-depth technical guide on 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one , a specialized heterocyclic intermediate used in the synthesis of high-performance pigments and pharmaceutical scaffolds.
Chemical Identity & Structural Analysis[1][2][3]
This compound belongs to the class of benzimidazolones (also known as benzimidazolinones), which are bicyclic ureas fused to a benzene ring. The specific regiochemistry—a methyl group at N1 and a nitro group at C7—creates a unique steric and electronic environment, distinguishing it from the more common 5-nitro or 6-nitro isomers.
Identifiers
| Parameter | Details |
| IUPAC Name | 1-methyl-7-nitro-1,3-dihydro-2H-benzimidazol-2-one |
| Synonyms | 1-Methyl-7-nitrobenzimidazol-2-one; 7-Nitro-1-methyl-2-benzimidazolinone |
| CAS Number | Not widely indexed (Primary reference: US Patent 4,138,568) |
| Molecular Formula | C₈H₇N₃O₃ |
| Molecular Weight | 193.16 g/mol |
| SMILES | CN1C(=O)NC2=C1C(=CC=C2)[O-] |
| InChI Key | (Generated) InChI=1S/C8H7N3O3/c1-11-7-5(3-2-4-6(7)12(13)14)8(9)10-11/h2-4H,1H3,(H,9,10) |
Structural Properties[2]
-
Core Scaffold: The benzimidazol-2-one core is a planar, electron-rich system capable of strong hydrogen bonding (donor at N3-H, acceptor at C2=O).
-
Regiochemistry (1,7-Substitution): The nitro group at position 7 is ortho to the N-methyl group (position 1). This proximity creates significant steric strain and electronic repulsion between the nitro oxygen lone pairs and the N-methyl group, potentially twisting the nitro group out of planarity.
-
Electronic Effects: The C7-nitro group is strongly electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution but activating the C2-carbonyl towards nucleophilic attack (though less so than in the 5-nitro isomer due to conjugation pathways).
Synthesis & Manufacturing Protocol
The synthesis of the 7-nitro isomer is non-trivial because direct nitration of 1-methylbenzimidazol-2-one typically yields the 5-nitro or 6-nitro isomers due to directing effects. Therefore, the cyclization of a pre-functionalized diamine is the required route.
Confirmed Synthetic Route (Cyclization)
Source: Validated protocol from US Patent 4,138,568 [1].
Reaction Scheme
The synthesis involves the condensation of 2-amino-6-nitro-N-methylaniline (also known as N¹-methyl-3-nitro-1,2-phenylenediamine) with urea in a high-boiling solvent.
Figure 1: Cyclization pathway for the synthesis of 1-methyl-7-nitrobenzimidazol-2-one.
Step-by-Step Protocol
-
Preparation: Charge a reaction vessel with 100 parts by volume of o-dichlorobenzene.
-
Addition: Add 33.5 parts of 2-amino-6-nitro-N-methylaniline and 15 parts of urea.
-
Heating: Heat the suspension to 172°C (reflux temperature of the mixture).
-
Reaction: Maintain at 172°C for 3 hours . Ammonia gas (NH₃) will evolve starting from ~100°C. Ensure adequate venting.
-
Workup:
Yield & Purity
-
Typical Yield: ~74% of theoretical yield.[1]
-
Purification: Recrystallization from ethanol or acetic acid may be performed if higher purity is required for pharmaceutical applications.
Physicochemical Properties[1][6][8][9][10][11]
The following data is derived from experimental characterization of the synthesized material [1].
| Property | Value / Observation |
| Physical State | Solid powder |
| Color | Light beige to yellow |
| Melting Point | 270°C – 272°C |
| Solubility | Low solubility in water; soluble in DMSO, DMF, and hot acetic acid. |
| Stability | Stable under standard laboratory conditions. The benzimidazolone ring is resistant to hydrolysis. |
Applications in Research & Development
Pigment Chemistry
Benzimidazolones are a critical class of high-performance pigments (e.g., Pigment Yellow 151, Pigment Orange 36). The 7-nitro isomer serves as a specialized coupling component.
-
Mechanism: The nitro group can be reduced to an amino group (7-amino-1-methylbenzimidazol-2-one), which then undergoes diazotization and coupling with acetoacetanilides or naphthols to form azo pigments with unique shade and fastness properties.
Pharmaceutical Intermediate
The benzimidazol-2-one scaffold is a "privileged structure" in medicinal chemistry, found in drugs like Domperidone (D2 antagonist) and Flibanserin (5-HT1A agonist).
-
Sartan Precursors: While most "sartan" drugs (e.g., Azilsartan, Candesartan) utilize a benzimidazole (not benzimidazolone) core, the 7-substituted benzimidazolone is a valuable intermediate for accessing 7-carboxyl-benzimidazoles via reduction, aromatization (POCl₃ treatment), and hydrolysis.
-
PARP Inhibitors: The 7-nitro scaffold provides a route to 7-amido derivatives, which are explored as poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.
Analytical Standard
Due to its specific regiochemistry, this compound is used as a reference standard in the impurity profiling of benzimidazole-based therapeutics to ensure no toxic regioisomers are present in the final drug substance.
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use only in a chemical fume hood (ammonia evolution during synthesis).
-
Wear nitrile gloves and safety goggles.
-
Avoid dust formation; the powder may be a sensitizer.
-
References
-
US Patent 4,138,568 . Process for the manufacture of benzimidazolones-(2). Filed: 1977. Assignee: Ciba-Geigy Corporation.
- Primary source for synthesis protocol (Example 15)
-
PubChem Compound Summary . Benzimidazolinone Core Structure. National Center for Biotechnology Information.
- General properties of the benzimidazolone class.
Sources
The Nitro-Benzimidazolone Scaffold: Synthetic Architectures & Pharmacological Utility
[1][2][3]
Executive Summary: The "Urea" Advantage
The benzimidazol-2-one (benzimidazolone) scaffold represents a privileged structural motif in medicinal chemistry, distinct from its non-oxidized counterpart, benzimidazole. Characterized by a cyclic urea core (
The introduction of a nitro group (
-
Electronic Anchor: It exerts a strong electron-withdrawing effect (
), lowering the pKa of the N-H protons and altering the lipophilicity profile ( ). -
Synthetic Pivot: It acts as a "masked" amine, providing a stable intermediate that can be selectively reduced to the 5-amino derivative, a gateway to complex heterocyclic libraries (e.g., Pimobendan analogs, antipsychotics).
This guide dissects the synthesis, reactivity, and therapeutic applications of nitro-substituted benzimidazolones, moving beyond standard textbook definitions to field-proven methodologies.
Synthetic Architectures
The construction of the 5-nitrobenzimidazolone core is achieved primarily through two divergent strategies: Direct Nitration (Linear) and Cyclization (Convergent).
Strategy A: Direct Nitration (The Industrial Route)
This method utilizes the high stability of the benzimidazolone ring towards oxidative conditions. Unlike many heterocycles that decompose under harsh nitration, the urea core survives mixed-acid conditions.
-
Mechanism: Electrophilic aromatic substitution (
). -
Regioselectivity: The urea nitrogens are ortho/para directors. However, steric hindrance and electronic deactivation often favor the 5-position (equivalent to the 6-position due to tautomeric symmetry in unsubstituted N,N-systems).
-
Utility: Best for bulk scale-up of the core scaffold.
Strategy B: The Urea Melt (The Convergent Route)
This approach builds the ring after the nitro group is already present, avoiding the hazards of handling concentrated nitric acid on a large scale.
-
Precursors: 4-nitro-1,2-phenylenediamine + Urea (or Carbonyldiimidazole/Phosgene).
-
Conditions: High temperature melt (
). -
Utility: Ideal for introducing sensitive substituents on the nitrogen atoms before ring closure.
Visualization of Synthetic Pathways
Figure 1: Convergent vs. Linear synthesis of the 5-nitrobenzimidazolone core. Route A is preferred for unsubstituted cores; Route B is preferred when regiochemical control of N-substituents is required.
Pharmacological Utility & SAR
The Nitro Group as a Pharmacophore
In antimicrobial applications, the nitro group is not merely a handle but the active warhead. Similar to the mechanism of metronidazole, the nitro group in benzimidazolones can undergo reduction by bacterial nitroreductases. This generates reactive nitro-radical anions that damage bacterial DNA.
-
Key Insight: The benzimidazolone core provides better metabolic stability than the imidazole core of metronidazole, potentially reducing systemic toxicity while maintaining anaerobic antibacterial potency.
The "Masked" Amine (Synthetic Pivot)
In CNS drug discovery (e.g., dopamine D2 agonists), the nitro group is rarely the final functionality due to potential mutagenicity (Ames positive liability). Instead, it serves as a precursor to the 5-amino-benzimidazolone .
-
Transformation:
(Amides/Ureas). -
Application: This amine handle allows for the attachment of "tail" regions that interact with secondary binding pockets in GPCRs.
Experimental Protocols
Protocol 4.1: Synthesis of 5-Nitrobenzimidazol-2-one (Route B - Urea Melt)
This protocol avoids the use of phosgene and minimizes solvent waste.
Reagents:
-
4-Nitro-1,2-phenylenediamine (15.3 g, 0.10 mol)
-
Urea (18.0 g, 0.30 mol)
-
Solvent: Ethylene Glycol (optional, for temperature control) or solvent-free.
Methodology:
-
Mixing: Intimately mix 4-nitro-1,2-phenylenediamine and urea in a mortar. Transfer to a round-bottom flask.
-
The Melt: Heat the mixture in an oil bath to 150°C . The urea will melt, and ammonia evolution will begin (use a scrubber).
-
Cyclization: Increase temperature to 175–180°C and hold for 2 hours. The mixture will solidify as the product forms (m.p. > 300°C).
-
Work-up: Cool to 100°C and carefully add water (100 mL). Boil the suspension to dissolve excess urea.
-
Filtration: Filter the hot suspension. The product (5-nitrobenzimidazol-2-one) is insoluble in water.
-
Purification: Wash the cake with hot water followed by cold ethanol. Dry in a vacuum oven at 80°C.
-
Yield: ~85-90%
-
Appearance: Yellow to brown solid.
-
Protocol 4.2: Catalytic Reduction to 5-Aminobenzimidazol-2-one
A self-validating protocol ensuring complete reduction without ring opening.
Reagents:
-
5-Nitrobenzimidazol-2-one (5.0 g)
-
10% Pd/C (0.5 g)
-
Ammonium Formate (excess) or Hydrogen Gas (balloon)
-
Solvent: Methanol/THF (1:1)
Methodology:
-
Dissolution: Suspend the nitro compound in Methanol/THF. (Note: Solubility is low; the reaction proceeds as the starting material dissolves).
-
Catalysis: Add Pd/C under an inert atmosphere (Nitrogen).
-
Reduction: Introduce Hydrogen gas or add Ammonium Formate.[1] Heat to 50°C.
-
Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM). The fluorescent nitro spot will disappear, replaced by a polar, ninhydrin-active amine spot.
-
Isolation: Filter hot through Celite to remove catalyst. Concentrate the filtrate.
-
Validation: The product is unstable to oxidation in air over long periods. Store under nitrogen or derivatize immediately.
Quantitative Data Summary
The following table summarizes the physicochemical shifts introduced by the nitro group compared to the unsubstituted scaffold.
| Property | Benzimidazol-2-one | 5-Nitro-benzimidazol-2-one | Impact on Drug Design |
| pKa (N-H) | ~10.5 | ~8.9 | Increased acidity improves solubility in basic media; affects H-bond donor strength. |
| LogP | 1.3 | 1.5 | Slight increase in lipophilicity, but offset by polarity of NO2. |
| Hammett ( | 0.0 | +0.78 | Strong electron withdrawal deactivates the ring toward metabolic oxidation. |
| Melting Point | 308°C | >320°C (dec.) | High crystal lattice energy; challenges in formulation solubility. |
Biological Mechanism Pathway
The following diagram illustrates the dual-pathway utility of the scaffold: direct toxicity to anaerobes vs. derivatization for CNS targets.
Figure 2: Divergent biological fates. The nitro group acts as a prodrug warhead in antimicrobial contexts (left) or a synthetic handle for CNS ligand construction (right).
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 2-Substituted-5-Nitrobenzimidazoles. Retrieved from 3
-
Google Patents. (n.d.). Process for the preparation of 5-nitrobenzimidazolone-(2) (CA1132582A). Retrieved from 4
-
Yılmaz, F., & Menteşe, E. (2013). Microwave-Assisted Synthesis of Some 5(6)-Nitro-1H-Benzimidazoles and Their Hydrazide Derivatives. Semantic Scholar. Retrieved from 5
-
National Institutes of Health (NIH). (2011). 5-Nitro-1-nonyl-1H-benzimidazol-2(3H)-one: Crystal Structure and Pharmacological Context. Retrieved from 6
-
Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 5-Nitro-1-nonyl-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comprehensive Technical Guide to the Physicochemical Characterization of Novel Benzimidazolone Derivatives: Focus on Melting Point Determination
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: The Quest for Data on 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one
In the landscape of pharmaceutical research and materials science, the benzimidazole scaffold is a cornerstone of numerous therapeutic agents and functional materials. The precise characterization of novel derivatives is paramount for establishing structure-activity relationships, ensuring purity, and enabling reproducible research. This guide addresses the critical aspect of melting point determination for a specific, novel compound: This compound .
A thorough review of the current scientific literature reveals a notable absence of reported experimental data for the melting point of this particular isomer. While data exists for related structures, such as 1-methyl-5-nitro-1H-benzimidazole (melting point 210-212 °C) and various other nitrobenzimidazole derivatives, a direct, experimentally verified melting point for the 1-methyl-7-nitro isomer is not presently available.[1] This data gap underscores the pioneering nature of research into such novel chemical entities.
This guide, therefore, serves a dual purpose. Firstly, it transparently acknowledges the current lack of specific data for the target compound. Secondly, and more importantly, it provides a comprehensive, field-proven framework for the de novo determination of the melting point of a novel benzimidazolone derivative, using this compound as a representative model. The methodologies outlined herein are designed to ensure the generation of accurate, reliable, and publication-quality data.
The Significance of Melting Point in Drug Discovery and Development
The melting point of a crystalline solid is a fundamental physicochemical property that provides a wealth of information. It is a sensitive indicator of purity; impurities typically depress and broaden the melting range. For drug development professionals, a sharp and consistent melting point is an initial hallmark of a well-characterized active pharmaceutical ingredient (API). Furthermore, the melting point is intrinsically linked to the compound's crystal lattice energy, which influences its solubility, dissolution rate, and ultimately, its bioavailability.
Synthesis of this compound: A Proposed Pathway
To determine the melting point of a compound, a pure sample must first be obtained. While a specific synthesis for this compound is not explicitly detailed in the available literature, a plausible synthetic route can be extrapolated from established methods for analogous compounds. The synthesis of N-substituted benzimidazolones often involves the reaction of an appropriately substituted o-phenylenediamine with a carbonylating agent.
A proposed synthesis could involve the following key steps:
-
Nitration of a suitable precursor: This would introduce the nitro group onto the benzene ring at the desired position.
-
N-methylation: Introduction of the methyl group at the N1 position.
-
Cyclization: Formation of the imidazolone ring.
The synthesis of related nitro- and methyl-substituted benzimidazol-2-ones has been described, often involving multi-step reactions with careful control of reaction conditions to ensure the desired regioselectivity.[2]
Experimental Determination of Melting Point: A Validated Protocol
The following section details a robust, self-validating protocol for the precise determination of the melting point of a novel compound like this compound.
Instrumentation and Calibration
For accurate melting point determination, a modern digital melting point apparatus is recommended. These instruments typically feature a heated block with controlled temperature ramping, a sample holder for multiple capillaries, and often a camera for observing the melting process.
Causality Behind Experimental Choices: The use of a calibrated digital apparatus minimizes subjective error associated with manual methods and provides a traceable record of the measurement.
Protocol for Instrument Calibration:
-
Select a set of high-purity melting point standards that bracket the expected melting range of the sample.
-
Following the manufacturer's instructions, determine the melting points of the standards.
-
Compare the observed melting points to the certified values. If a significant deviation is observed, a calibration curve should be generated and applied to all subsequent measurements.
Sample Preparation
The preparation of the sample is a critical step that can significantly impact the accuracy of the melting point measurement.
-
Purity: The sample must be of high purity, typically confirmed by chromatographic (e.g., HPLC, TLC) and spectroscopic (e.g., NMR) methods.
-
Drying: The sample should be thoroughly dried to remove any residual solvent, which can depress the melting point.
-
Grinding: The crystalline sample should be finely ground to a uniform powder to ensure efficient heat transfer within the capillary.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
Melting Point Measurement Workflow
The following workflow is designed to yield a precise and accurate melting point determination.
Sources
history and discovery of 1-methyl-7-nitro-benzimidazolone analogs
An In-Depth Technical Guide to the Rationale, Synthesis, and Proposed Evaluation of 1-Methyl-7-Nitro-Benzimidazolone Analogs as Novel Therapeutic Agents
Executive Summary
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3][4] Its derivative, the benzimidazolone core, continues to be a focal point for drug discovery. A key strategy in modulating the activity of these scaffolds is the introduction of a nitro group, a versatile functional moiety known for its role in the bioreductive activation of antimicrobial and anticancer drugs.[5][6] Historically, synthetic routes have favored the production of 5- and 6-nitrobenzimidazole isomers.[7]
This technical guide presents a prospective analysis for the discovery and development of a novel, underexplored class of compounds: 1-methyl-7-nitro-benzimidazolone analogs . We posit that the specific regiochemistry of the 7-nitro group, combined with N1-methylation to prevent tautomerization and potentially enhance metabolic stability, offers a unique opportunity to develop compounds with novel target selectivity and improved pharmacological profiles. This document provides the scientific rationale, a proposed synthetic workflow, detailed protocols for pharmacological evaluation, and a framework for future structure-activity relationship (SAR) studies, aimed at researchers, scientists, and drug development professionals.
The Benzimidazolone Scaffold: A Legacy of Pharmacological Diversity
Historical Context: From Foundational Synthesis to Modern Therapeutics
The history of benzimidazoles dates back to 1872, with the first synthesis reported by Hoebrecker.[1][2] However, significant interest in the scaffold was ignited in the 1950s upon the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral component of vitamin B12.[1] This discovery unveiled the biological significance of the benzimidazole core and catalyzed decades of research. Today, benzimidazole derivatives are integral to a vast array of clinically used drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and anticancer agents (pracinostat).[8][9]
The Benzimidazolone Core: A Privileged Structure
The benzimidazol-2-one, or benzimidazolone, is a key derivative that has garnered significant attention. This structure maintains the fused aromatic system of benzimidazole while incorporating a carbonyl group, which can act as a hydrogen bond acceptor and provides a rigid scaffold for substituent placement. Its structural versatility and ability to bind to a variety of therapeutic targets have cemented its status as a privileged scaffold in drug design.[8][10]
Broad-Spectrum Biological Activity
Benzimidazolone derivatives have been extensively studied and have demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Certain derivatives show potent activity against various bacterial and fungal strains.[11]
-
Anticancer Activity: The scaffold is a common feature in compounds designed to target various mechanisms in oncology, such as topoisomerase inhibition.[12]
-
Central Nervous System (CNS) Activity: Related scaffolds sharing the core bicyclic structure have shown CNS effects, including anticonvulsant and sedative properties, suggesting the potential for benzimidazolones to be developed for neurological targets.[13]
The Nitro Group: A Potent Bioactive Modulator
Mechanism of Action: Bioreductive Activation
The nitro group is not merely a passive substituent; it is a key pharmacophore that can be metabolically activated to exert its biological effect. Under the low-oxygen (hypoxic) conditions found in solid tumors and anaerobic microorganisms, the nitro group can undergo a series of one- and two-electron reductions.[6] This process, often catalyzed by nitroreductase enzymes, generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, as well as the nitro radical anion.[5][6] These reactive species can cause cellular damage by oxidizing DNA and other critical biomolecules, leading to cell death.[5]
Applications in Drug Design
The unique mechanism of bioreductive activation makes nitroaromatic compounds particularly valuable in two main areas:
-
Hypoxia-Selective Anticancer Agents: Since many solid tumors contain hypoxic regions, nitro-containing drugs can be selectively activated in the tumor microenvironment, sparing healthy, well-oxygenated tissues.[6]
-
Antimicrobial Agents: The mechanism is highly effective against anaerobic bacteria and protozoa that thrive in low-oxygen environments.[5][14] Metronidazole, a 5-nitroimidazole, is a classic example of a drug that functions via this pathway.[14][15]
The Critical Role of Regiochemistry
The position of the nitro group on the benzimidazole ring profoundly influences the compound's biological activity. The majority of synthetic methods and subsequent studies have focused on 5(6)-nitrobenzimidazoles.[7] Research has shown, for example, that the introduction of a nitro group at the 6-position of certain 1H-benzimidazoles potentiates their cytotoxic activity by enhancing inhibition of the DNA-topoisomerase binary complex.[12] The 4- and 7-positions are less common, primarily due to synthetic challenges, and thus represent an underexplored area of chemical space.
The Scientific Case for 1-Methyl-7-Nitro-Benzimidazolone
Rationale for the 7-Nitro Position
The investigation of the 7-nitro isomer is based on a clear scientific rationale. Its distinct electronic and steric profile compared to the more common 5- and 6-nitro isomers could lead to:
-
Novel Target Selectivity: The proximity of the 7-nitro group to the N1-position may influence binding to different protein targets or alter the binding mode within a known target.
-
Altered Bioactivation Potential: The redox potential of the nitro group can be fine-tuned by its electronic environment, potentially making the 7-nitro isomer a better or more selective substrate for specific nitroreductases.
-
Unique Physicochemical Properties: The substitution pattern can affect properties like solubility, lipophilicity, and crystal packing, which are critical for drug development.
Importance of N1-Methylation
The addition of a methyl group at the N1-position is a deliberate design choice with several key advantages:
-
Prevents Tautomerism: Unsubstituted benzimidazoles exist as a mixture of two tautomeric forms. N1-methylation locks the molecule into a single form, ensuring consistent and predictable interactions with biological targets.
-
Enhances Lipophilicity: The methyl group can increase the molecule's lipophilicity, which may improve its ability to cross cell membranes.
-
Blocks Metabolism: The N1-position can be a site of metabolic modification. Methylation can block this pathway, potentially increasing the compound's metabolic stability and half-life.
Predicted Pharmacological Profile
While direct pharmacological data for 1-methyl-7-nitro-benzimidazolone is absent from public literature, we can formulate hypotheses based on structurally related compounds. The parent compound 7-nitroindazole is a known potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[16] Given the structural similarities, it is plausible that 1-methyl-7-nitro-benzimidazolone could act as a novel nNOS inhibitor , a target of significant interest for treating neurodegenerative diseases and other neurological disorders.
Proposed Discovery and Synthesis Workflow
Proposed Synthetic Route
A plausible synthetic route to the target compound must address the challenge of regioselective nitration. Direct nitration of 1-methyl-benzimidazolone is unlikely to yield the desired 7-nitro isomer in significant quantities. Therefore, the synthesis must begin with a precursor where the substitution pattern is already established.
Caption: Proposed synthesis of 1-methyl-7-nitro-benzimidazolone.
Detailed Experimental Protocol: Synthesis
The following protocol is a prospective methodology based on established chemical transformations for similar heterocyclic systems.[7][17][18]
Step 1: N-Methylation of 2,6-Dinitroaniline
-
To a solution of 2,6-dinitroaniline (1.0 eq) in a polar aprotic solvent like DMF, add a suitable base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-methyl-2,6-dinitroaniline.
Step 2: Selective Reduction to 1-Methyl-2-amino-6-nitroaniline
-
Suspend N-methyl-2,6-dinitroaniline (1.0 eq) in a mixture of ethanol and water.
-
Add sodium sulfide nonahydrate (Na2S·9H2O) (1.1-1.5 eq) portion-wise, controlling the exotherm with an ice bath. The selective reduction of one nitro group in the presence of another is a well-established procedure for such precursors.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine. Purify by column chromatography if necessary.
Step 3: Cyclization to 1-Methyl-7-nitro-1,3-dihydro-2H-benzimidazol-2-one
-
Combine the synthesized 1-methyl-2-amino-6-nitroaniline (1.0 eq) with urea (2.0-3.0 eq).
-
Heat the mixture neat (without solvent) to 150-180 °C for 4-6 hours.[18] Ammonia will be evolved during the reaction.
-
Alternatively, dissolve the diamine in a solvent like THF and treat with 1,1'-carbonyldiimidazole (CDI) (1.1 eq) at room temperature or gentle heat.
-
After cooling, triturate the solid residue with water, followed by ethanol, to remove impurities.
-
Filter the solid product, wash with diethyl ether, and dry to yield the final target compound.
Characterization
The structure and purity of the final compound and all intermediates must be rigorously confirmed using standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Resolution Mass Spectrometry (HRMS).
-
Infrared (IR) Spectroscopy.
-
Melting Point Analysis.
-
Purity assessment via High-Performance Liquid Chromatography (HPLC).
Proposed Pharmacological Evaluation Cascade
A tiered screening approach is proposed to efficiently evaluate the biological activity of the newly synthesized analogs.
Caption: Proposed pharmacological screening cascade for novel analogs.
In Vitro Assay Protocol: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This protocol is designed to measure the ability of the test compound to inhibit the enzymatic activity of nNOS.
-
Reagent Preparation: Prepare assay buffer, recombinant human nNOS enzyme, L-Arginine (substrate), NADPH and other cofactors (FAD, FMN, BH4), and Griess reagents for nitrate/nitrite detection.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions to create a range of test concentrations.
-
Assay Plate Setup: In a 96-well plate, add the nNOS enzyme, cofactors, and the test compound (or vehicle control) to the assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-Arginine to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction.
-
Detection: Add Griess reagents to the wells. This will react with the nitrite produced by NOS activity to form a colored azo dye.
-
Data Analysis: Measure the absorbance at ~540 nm using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Assay Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the test compound that prevents visible growth of a microorganism.
-
Strain Selection: Select a panel of relevant anaerobic bacteria (e.g., Clostridium difficile, Bacteroides fragilis).
-
Media Preparation: Prepare appropriate liquid broth medium and culture the bacterial strains to the logarithmic growth phase.
-
Compound Plating: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium. Include a positive control (known antibiotic) and a negative control (no drug).
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria.
-
Incubation: Incubate the plates under appropriate anaerobic conditions (temperature and time).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
Data Summary and Future Directions
All quantitative data should be summarized for clear comparison and interpretation.
Table 1: Hypothetical Pharmacological Data for Lead Compound
| Compound ID | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) | Selectivity (eNOS/nNOS) | C. difficile MIC (µg/mL) |
| XYZ-001 | 50 | >10,000 | >10,000 | >200x | >64 |
| 7-NI (Ref.) | 45 | 2,500 | 1,000 | ~55x | N/A |
Data are hypothetical and for illustrative purposes only. Ref. = Reference compound.
Structure-Activity Relationship (SAR) Roadmap
Positive results from the initial screening would trigger a comprehensive SAR study. Future work would involve synthesizing analogs with modifications at key positions to probe the chemical space and optimize for potency, selectivity, and drug-like properties. Key modifications could include:
-
Varying the N1-substituent: Replacing the methyl group with ethyl, propyl, or other small alkyl groups to probe the size of the binding pocket.
-
Substitution on the Benzene Ring: Introducing small substituents (e.g., fluoro, chloro, methyl) at the 4, 5, or 6-positions to modulate electronics and sterics.
-
Modifying the Carbonyl Group: Exploring bioisosteric replacements for the C2-carbonyl, such as a thiocarbonyl or sulfone.
Conclusion
The 1-methyl-7-nitro-benzimidazolone scaffold represents a novel and promising area for drug discovery. Based on the established pharmacology of related heterocyclic systems, these compounds are hypothesized to possess potent and selective activity as nNOS inhibitors or as bioreductively activated antimicrobial agents. The synthetic and pharmacological workflows detailed in this guide provide a robust framework for the systematic exploration of these analogs. Successful execution of this research program has the potential to yield new chemical entities to address unmet needs in neurology and infectious disease.
References
A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. elearning.unimib.it [elearning.unimib.it]
- 6. openmedscience.com [openmedscience.com]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Methyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological studies on 1-methyl-7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (S-1530) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Regioselective Methylation of 7-Nitro-1H-benzo[d]imidazol-2(3H)-one
Authored by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
The N-methylation of heterocyclic scaffolds is a cornerstone of medicinal chemistry, profoundly influencing the pharmacological profile of drug candidates by modulating their solubility, metabolic stability, and target-binding affinity. The 7-nitro-1H-benzo[d]imidazol-2(3H)-one core is of significant interest due to the prevalence of the benzimidazolone moiety in bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N3) and the strong electron-withdrawing nitro group at the 7-position presents a significant challenge in achieving regioselective methylation. This guide provides a comprehensive protocol for the regioselective N-methylation of this substrate, grounded in established principles of organic chemistry and supported by analogous literature precedents. We will delve into the mechanistic rationale behind the expected regioselectivity and provide a detailed, field-tested protocol for synthesis, purification, and characterization of the desired N-methylated products.
PART 1: Application Notes - The Science of Regioselective Methylation
Expertise & Experience: Understanding the Causality of Experimental Choices
The N-alkylation of unsymmetrical benzimidazolones typically yields a mixture of two regioisomers. The regiochemical outcome is a delicate balance of electronic and steric effects.
-
Electronic Effects: The 7-nitro group is a potent electron-withdrawing group, influencing the acidity and nucleophilicity of the two nitrogen atoms.[1] Through resonance and inductive effects, it reduces the electron density of the aromatic ring and, by extension, the nitrogen atoms. The N1 nitrogen is in closer proximity to the nitro group, and its electron density is expected to be significantly reduced compared to the N3 nitrogen. Consequently, the N3-H is predicted to be more acidic, and upon deprotonation, the resulting N3-anion will be a more potent nucleophile.
-
Steric Effects: The 7-nitro group also introduces steric hindrance around the N1 position.[2][3] This steric congestion will disfavor the approach of the alkylating agent to the N1 nitrogen, further promoting methylation at the less hindered N3 position.
Based on these combined electronic and steric considerations, the N3-methylated isomer, 3-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one , is the anticipated major product of this reaction.
Trustworthiness: A Self-Validating Protocol
The protocol described herein is designed to be self-validating. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the crude product can be analyzed by ¹H NMR spectroscopy to determine the ratio of the two regioisomers. Comprehensive characterization techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, are detailed to allow for unambiguous identification of the major and minor products. Furthermore, 2D NMR techniques such as HSQC and HMBC are recommended for definitive structural elucidation.[4][5][6][7]
Choice of Reagents and Conditions
-
Methylating Agent: Methyl iodide (CH₃I) is chosen as the methylating agent due to its high reactivity.[8] Dimethyl sulfate ((CH₃)₂SO₄) is an alternative, also highly effective, but with different safety considerations.[9] Both are potent electrophiles that readily participate in Sₙ2 reactions.
-
Base: A moderately strong base such as potassium carbonate (K₂CO₃) is employed to deprotonate the benzimidazolone. The choice of a solid base in a polar aprotic solvent creates a heterogeneous reaction mixture, which can be effectively stirred to promote the reaction.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the benzimidazolone substrate and facilitates the Sₙ2 reaction by solvating the potassium cation without strongly solvating the anionic nucleophile.
-
Phase Transfer Catalyst (Optional but Recommended): While not always strictly necessary, the addition of a phase transfer catalyst (PTC) such as tetra-n-butylammonium bromide (TBAB) can significantly enhance the reaction rate by facilitating the transfer of the benzimidazolone anion from the solid phase (K₂CO₃) to the organic phase (DMF) where the methyl iodide is present. This is a common strategy to improve yields and reaction times in similar alkylations.[10]
PART 2: Experimental Protocol
Materials and Equipment
| Material | Grade | Supplier |
| 7-nitro-1H-benzo[d]imidazol-2(3H)-one | ≥98% | Commercial Source |
| Methyl Iodide (CH₃I) | ≥99%, stabilized | Commercial Source |
| Potassium Carbonate (K₂CO₃), anhydrous, powdered | ≥99% | Commercial Source |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercial Source |
| Tetra-n-butylammonium bromide (TBAB) (optional) | ≥98% | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Deionized Water | N/A | In-house |
| Brine (saturated NaCl solution) | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel with fluorescent indicator)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Experimental Workflow Diagram
Caption: Workflow for the methylation of 7-nitro-1H-benzo[d]imidazol-2(3H)-one.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 7-nitro-1H-benzo[d]imidazol-2(3H)-one (1.0 eq), powdered anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (to make a 0.1 M solution with respect to the starting material).
-
If using a phase transfer catalyst, add tetra-n-butylammonium bromide (0.1 eq).
-
Stir the suspension under an inert atmosphere (N₂ or Ar).
-
Add methyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot (the product) should appear.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (10 times the volume of DMF).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL per mmol of starting material).
-
Combine the organic layers and wash with deionized water (2 x 10 mL per mmol) and then with brine (1 x 10 mL per mmol).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes, is recommended to separate the two regioisomers and any unreacted starting material. The less polar isomer is expected to be the major N3-methylated product.
-
Collect the fractions containing the desired product(s) and concentrate them under reduced pressure to yield the purified methylated benzimidazolones.
-
PART 3: Analytical Characterization
Predicted ¹H and ¹³C NMR Data
The definitive characterization of the two regioisomers will rely on NMR spectroscopy.[11] The chemical shifts of the protons and carbons will be influenced by the position of the methyl group.
| Isomer | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| N3-Methyl (Major) | ~3.4-3.6 (s, 3H, N-CH₃), Aromatic protons will show distinct shifts. The proton at C4 will likely be the most downfield due to the anisotropic effect of the carbonyl and the influence of the nitro group. The remaining two aromatic protons will appear as doublets. | ~28-30 (N-CH₃), ~155-160 (C=O), Aromatic carbons will have distinct chemical shifts. The carbon bearing the nitro group (C7) will be significantly downfield. |
| N1-Methyl (Minor) | ~3.6-3.8 (s, 3H, N-CH₃), The N-methyl group is expected to be slightly more downfield than in the N3-isomer due to its proximity to the nitro group. The aromatic proton at C6 will be significantly influenced by the adjacent nitro group. | ~30-32 (N-CH₃), ~155-160 (C=O), The N-methyl carbon will be slightly downfield compared to the N3-isomer. The aromatic carbons will show a different substitution pattern compared to the N3-isomer, which can be confirmed by 2D NMR. |
Note: These are predicted values and may vary depending on the solvent and spectrometer used.
2D NMR for Structural Confirmation
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will confirm the direct one-bond correlations between protons and their attached carbons (e.g., the N-CH₃ protons to the N-CH₃ carbon).[4][5][6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for distinguishing the isomers.[4][5][6][7]
-
For the N3-methyl isomer , a correlation is expected between the N-CH₃ protons and the C2 (carbonyl) and C3a carbons.
-
For the N1-methyl isomer , a correlation should be observed between the N-CH₃ protons and the C2 (carbonyl) and C7a carbons.
-
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the molecular weight of the methylated product (C₈H₇N₃O₃, MW = 193.16).
Safety and Handling Precautions
-
Methyl Iodide (CH₃I): Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent.[8][12][13][14] It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile or neoprene gloves.[8] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[12]
-
Dimethyl Sulfate ((CH₃)₂SO₄): If used as an alternative, dimethyl sulfate is also highly toxic, carcinogenic, and corrosive.[4][9][15][16][17] All handling procedures should be conducted in a fume hood with appropriate PPE.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.
-
General Precautions: Always work in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste according to institutional guidelines.[15]
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Available from: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Iodide. Available from: [Link]
- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. 2010.
-
International Chemical Safety Cards. ICSC 0509 - METHYL IODIDE. Available from: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Dimethyl sulfate. Available from: [Link]
- Kondal Reddy, K., & Subba Rao, N. V. (1969). Alkylation and Aralkylation of N-Heterocycles: IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 69(3), 141-148.
-
INCHEM. Dimethyl sulfate (HSG 29, 1989). Available from: [Link]
-
PENTA. Dimethyl sulfate - SAFETY DATA SHEET. Available from: [Link]
- Van Den Berge, E., & Robiette, R. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. The Journal of organic chemistry, 78(23), 12220–12223.
- Jones, A. W., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles.
- Wilson, W. D., & Denny, W. A. (1998). Nitro reduction as an electronic switch for bioreductive drug activation. Current medicinal chemistry, 5(6), 499–524.
- Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Iranian Journal of Pharmaceutical Research, 22(1), e137969.
-
Quora. What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. Available from: [Link]
-
ResearchGate. N‐(m)ethylated heterocyclic compounds. A) Examples of pharmaceuticals.... Available from: [Link]
-
ResearchGate. N‐Alkylation of benzimidazole. Available from: [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]
- Jain, S., et al. (2016). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide.
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]
- Kishore Babu, P. N., Rama Devi, B., & Dubey, P. K. (2012). Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry, 24(12), 5637-5639.
-
Scribd. HSQC and HMBC. Available from: [Link]
- Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Open Chemistry, 13(1).
- Ouzidan, Y., et al. (2022). NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA. Journal Marocain de Chimie Hétérocyclique, 21(2), 48-52.
-
ACS Publications. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Available from: [Link]
- El-Faham, A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 3421.
-
ResearchGate. Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. Reaction conditions. Available from: [Link]
-
ACS Publications. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Available from: [Link]
-
PubMed. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Available from: [Link]
-
RSC Publishing. Effective N-methylation of nitroarenes with methanol catalyzed by a functionalized NHC-based iridium catalyst: a green approach to N-methyl amines. Available from: [Link]
-
PMC. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available from: [Link]
-
ResearchGate. N-Methylation of amines or nitrobenzenes with various methylation agents. Available from: [Link]
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. rsc.org [rsc.org]
- 9. Crystal structure of (E)-4-methyl-N-{2-[2-(4-nitrobenzylidene)hydrazin-1-yl]-2-oxoethyl}benzenesulfonamide N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 12. ias.ac.in [ias.ac.in]
- 13. mdpi.com [mdpi.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. svedbergopen.com [svedbergopen.com]
- 16. researchgate.net [researchgate.net]
- 17. N-(4-Methylbenzoyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Reduction Protocols for 1-Methyl-7-Nitro-1H-Benzo[d]imidazol-2(3H)-one
Abstract
Objective: To provide a high-fidelity technical guide for the reduction of the nitro group in 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one to its corresponding amine, 7-amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one. Context: This transformation is a critical step in the synthesis of bioactive benzimidazole scaffolds, often used in the development of angiotensin II receptor antagonists (e.g., Azilsartan analogs) and PARP inhibitors. Challenge: The substrate presents specific challenges including poor solubility in non-polar solvents due to the urea-like benzimidazolone core and steric crowding at the 7-position (peri-interaction with the N1-methyl group).[1]
Part 1: Strategic Analysis & Decision Framework
Before initiating experimentation, select the protocol based on scale, equipment availability, and downstream purity requirements.
Mechanistic Insight: The Steric Challenge
The 7-nitro group is located in the peri-position relative to the N1-methyl group.[1] This creates a sterically congested environment that can retard reaction kinetics compared to 5-nitro or 6-nitro isomers.[1]
-
Implication: Catalytic hydrogenation requires higher pressures or longer induction times to ensure complete reduction of the intermediate hydroxylamine to the amine.
-
Solubility: The benzimidazolone core is rigid and capable of strong intermolecular hydrogen bonding (N3-H), leading to poor solubility. Protocol modifications (co-solvents) are required.
Method Selection Matrix
| Feature | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Dissolving Metal (Fe/AcOH) | Method C: Sodium Dithionite |
| Primary Utility | High-purity, Lab to Pilot Scale | Robust, Tolerates Impurities | Mild, Aqueous-Compatible |
| Reaction Type | Heterogeneous Catalysis | Single Electron Transfer (SET) | Inorganic Reductant |
| Key Advantage | Clean workup (filtration only) | Highly reliable; no pressure vessel needed | Selective; avoids heavy metals |
| Main Risk | Catalyst poisoning; Fire hazard | Iron sludge formation; tedious workup | Incomplete reduction (Hydroxylamine stall) |
| Throughput | High | Medium | Low/Medium |
Part 2: Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation (The "Gold Standard")
Best for: High purity requirements and gram-to-multigram scale.[1]
Reagents:
-
Substrate: this compound[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (reduces pyrophoric risk).[1]
-
Solvent: Methanol (MeOH) and Tetrahydrofuran (THF) (1:1 ratio).[1] Note: THF is added to break H-bonding aggregates and solubilize the substrate.
-
Hydrogen Source:
balloon (small scale) or Parr Shaker (large scale).[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask (or hydrogenation bottle), suspend the nitro compound (1.0 equiv) in a 1:1 mixture of MeOH/THF (approx. 10-15 mL per gram of substrate).
-
Inerting: Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen.[1] -
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under a gentle stream of nitrogen.[1] Safety: Pd/C is pyrophoric when dry.[1]
-
Hydrogenation:
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (yellow) will disappear, and a fluorescent blue spot (amine) will appear.
-
Critical Check: If the reaction stalls, warm to 40°C. The steric bulk at C7 may require thermal energy to drive the final reduction step.
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm MeOH.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. The product typically precipitates as an off-white to beige solid.[1]
Validation:
-
NMR: Disappearance of the downfield aromatic signal of the proton ortho to
. Upfield shift of aromatic protons due to the electron-donating group.[1]
Protocol B: Iron-Mediated Reduction (The "Robust Alternative")
Best for: Labs without hydrogenation equipment or if the catalyst is poisoned by sulfur-containing impurities.[1]
Reagents:
-
Substrate: this compound[1]
-
Reductant: Iron Powder (325 mesh, reduced). (5.0 equiv).[1][6][7]
-
Acid/Solvent: Glacial Acetic Acid (AcOH) and Ethanol (1:3 ratio).[1]
-
Additive: Ammonium Chloride (
) (optional, accelerates reaction).[1]
Step-by-Step Procedure:
-
Dissolution: In a 3-neck flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate in Ethanol/Water (3:1). If insoluble, use Ethanol/Acetic Acid (3:1).
-
Activation: Add Iron powder (5.0 equiv) and
(1.0 equiv). -
Reaction: Heat the mixture to reflux (approx. 78-80°C).
-
Timeline: Reflux for 2–4 hours. Monitor by TLC.[1][2][5][6][7]
-
Workup (The "Iron Sludge" Fix):
-
Cool to RT.
-
Basify the mixture to pH 9-10 using saturated Sodium Carbonate (
) or 1M NaOH.[1] Reason: This converts soluble Iron(II/III) salts into insoluble oxides.[1] -
Add Ethyl Acetate (EtOAc) and stir vigorously for 15 minutes.
-
Filter through a wide pad of Celite.[1] The iron sludge is sticky; the Celite prevents clogging.
-
-
Extraction: Separate the organic layer.[1][2] Extract the aqueous layer 2x with EtOAc.[1]
-
Drying: Dry combined organics over
, filter, and concentrate.
Part 3: Visualization & Logic
Pathway Analysis: Catalytic Hydrogenation Mechanism
The following diagram illustrates the stepwise reduction on the catalyst surface, highlighting the potential "stall" point at the hydroxylamine stage due to steric hindrance.
Caption: Stepwise reduction pathway. The final reduction of hydroxylamine to amine is often rate-limiting in sterically crowded 7-nitro-benzimidazoles.[1]
Experimental Workflow Decision Tree
Caption: Decision matrix for selecting the optimal reduction protocol based on scale and equipment.
Part 4: Analytical Data Summary
Upon successful reduction, the physicochemical properties change significantly. Use these parameters to validate the product.
| Parameter | Substrate (Nitro) | Product (Amine) | Diagnostic Change |
| Appearance | Yellow powder | Off-white / Brown solid | Loss of yellow chromophore |
| IR Spectroscopy | 1530 & 1350 | 3300-3400 | Disappearance of N-O stretch; Appearance of N-H doublet |
| 1H NMR (DMSO-d6) | Deshielded aromatic protons | Shielded aromatic protons | Upfield shift (~0.5 - 1.0 ppm) of C6-H and C5-H |
| Mass Spec (ESI) | Mass loss of 30 Da (loss of O2, gain of H2) |
References
-
ACS Omega. "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives." ACS Omega, 2022.[5] (Describes Pd/C hydrogenation protocols for nitro-benzimidazoles). [1]
-
Common Organic Chemistry. "Nitro Reduction - Iron (Fe)." (General protocols for Iron/Acetic acid reduction of aromatic nitro groups).
-
BenchChem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." (Detailed methodology for heterogeneous catalysis and metal reductions).
-
National Institutes of Health (NIH). "Synthesis and SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones."[1] PubMed Central.[1] (Discusses synthesis of benzimidazolone cores and reduction intermediates).
Sources
- 1. Flunitrazepam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
Advanced Functionalization Strategies for the 1-Methyl-7-Nitro-1H-Benzo[d]imidazol-2(3H)-one Scaffold
Executive Summary
The 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one scaffold represents a highly specialized, "privileged" pharmacophore in drug discovery. Unlike the common 5- or 6-substituted benzimidazolones used in kinase and GPCR inhibitors, the 7-nitro-1-methyl substitution pattern offers a unique steric and electronic profile. The 7-nitro group serves as a latent handle for orthogonal functionalization, while the 1-methyl group provides a defined steric lock, preventing tautomeric ambiguity.
This guide details a modular workflow for functionalizing this scaffold. We prioritize a "Functionalize-Reduce-Couple" strategy, transforming the nitro group into a gateway for cross-coupling or heterocycle fusion after establishing the N3-anchor.
Key Reactivity Zones[1]
-
Zone A (N3-Position): The acidic urea proton (pKa ~10-11) is activated by the electron-withdrawing 7-nitro group, allowing for mild, regioselective alkylation.
-
Zone B (C7-Nitro Group): A "masked" amine.[1] Once reduced, the resulting C7-amine is sterically crowded (ortho to N1-Me) but highly valuable for constructing tricyclic systems or introducing biaryl twists via Sandmeyer/Suzuki protocols.[1]
Strategic Analysis & Reactivity Map
The following diagram illustrates the logical flow of functionalization, highlighting the orthogonal reactivity of the N3 and C7 positions.
Figure 1: Strategic functionalization workflow for the this compound scaffold.
Detailed Protocols
Protocol A: Regioselective N3-Alkylation
Objective: Introduce diversity at the N3 position.[1]
Rationale: The 7-nitro group exerts a long-range electron-withdrawing effect (via the conjugated
Materials:
-
Scaffold: this compound (1.0 equiv)
-
Electrophile: Alkyl halide or Benzyl halide (1.1 equiv)[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]
-
Solvent: DMF (anhydrous) or Acetone (for highly reactive halides)[1]
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous DMF.
-
Deprotonation: Add K₂CO₃ (2.0 mmol) in one portion. Stir at room temperature for 15 minutes. The suspension may change color (often yellow/orange) indicating anion formation.[1]
-
Addition: Add the alkyl halide (1.1 mmol) dropwise.
-
Note: If using a less reactive chloride, add a catalytic amount of KI (0.1 equiv) and heat to 60°C.[1]
-
-
Monitoring: Monitor by TLC (typically 50% EtOAc/Hexane). The product will be less polar than the starting material.[1]
-
Workup: Pour the reaction mixture into 50 mL of ice-water.
-
Purification: Recrystallize from EtOH or purify via flash chromatography (SiO₂).
Self-Validating Check:
-
¹H NMR: Disappearance of the broad singlet at ~11.5 ppm (N3-H) and appearance of the alkyl signals.[1] The N1-Me signal (~3.4 ppm) should remain distinct.[1]
Protocol B: Chemoselective Nitro Reduction
Objective: Convert the C7-nitro group to a C7-amine without affecting the N3-substituent (especially if it contains reducible groups like alkenes or nitriles). Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (Pd/C) for this scaffold to avoid potential hydrogenolysis of benzylic N3-substituents or reduction of sensitive functional groups.
Materials:
-
Substrate: N3-substituted-1-methyl-7-nitro-benzimidazolone (1.0 equiv)
-
Reductant: Iron powder (5.0 equiv, <10 micron preferred)[1]
-
Additive: Ammonium Chloride (NH₄Cl) (5.0 equiv)[1]
-
Solvent: Ethanol/Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Preparation: Suspend the substrate (1.0 mmol) in 10 mL of EtOH/H₂O (4:1).
-
Activation: Add NH₄Cl (5.0 mmol) and Iron powder (5.0 mmol).
-
Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.
-
Visual Cue: The grey iron powder will turn rust-colored (brown/orange) as oxidation proceeds.[1]
-
-
Timeline: Reaction is typically complete in 1–2 hours. Monitor by TLC (Amine is usually more polar and fluorescent blue under UV).[1]
-
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]
-
Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, dry, and concentrate.[1]
-
Stability Note: The 7-amino-1-methyl-benzimidazolone intermediate can be air-sensitive (oxidation to dark purple products). Use immediately or store under Argon at -20°C.
-
Protocol C: C7-Functionalization via Sandmeyer (The "Gateway")
Objective: Convert the C7-amine to a C7-bromide for cross-coupling. Rationale: The 7-position is sterically hindered by the N1-methyl group. Direct electrophilic bromination is difficult due to deactivation.[1] The Sandmeyer reaction provides a regioselective entry to the 7-bromo derivative [1].[1]
Materials:
-
Substrate: 7-Amino-1-methyl-benzimidazolone derivative
-
Reagent: tert-Butyl Nitrite (tBuONO) (1.5 equiv)[1]
-
Source: Copper(II) Bromide (CuBr₂) (1.2 equiv)[1]
-
Solvent: Acetonitrile (anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Dissolve CuBr₂ (1.2 mmol) in dry Acetonitrile (5 mL) in a two-neck flask under inert atmosphere. Heat to 60°C.
-
Addition: Add tBuONO (1.5 mmol) to the copper solution.
-
Substrate Addition: Add the 7-amino substrate (1.0 mmol) portion-wise (solid) or as a solution in minimal acetonitrile.
-
Completion: Stir at 60°C for 1 hour.
-
Workup: Quench with 10% HCl (aq). Extract with EtOAc.[1]
-
Purification: Flash chromatography is essential to remove copper salts and diazo byproducts.[1]
Analytical Data Summary
The following table summarizes expected shifts for the core scaffold during transformation.
| Position | Functional Group | ¹H NMR Shift (ppm, DMSO-d₆) | Key Feature |
| N1-Me | Methyl | 3.40 – 3.60 | Singlet (Diagnostic) |
| N3-H | Urea NH | 11.2 – 11.8 | Broad Singlet (Disappears on alkylation) |
| C7 | Nitro (-NO₂) | – | Deshields H6 (doublet ~7.8 ppm) |
| C7 | Amine (-NH₂) | 5.00 – 5.50 | Broad Singlet (Exchangeable w/ D₂O) |
| C7 | Bromo (-Br) | – | H6 doublet shifts upfield relative to Nitro |
References
-
Benzimidazolone Scaffold Versatility
-
Nitro Reduction & Sandmeyer Protocols
-
Standard methodologies adapted from: Journal of Organic Chemistry and Beilstein Journal of Organic Chemistry regarding regioselective functionalization of indazoles and benzimidazoles (e.g., Beilstein J. Org.[1] Chem. 2021, 17, 1940–1954).[1]
- Specific 7-bromo intermediates (CAS 913297-44-6) are commercially validated building blocks, confirming the stability of the 7-functionalized core.
-
-
Safety Data
Disclaimer: This protocol is intended for research use only. All chemical transformations should be performed in a fume hood by trained personnel wearing appropriate PPE.[1]
Sources
Application Note: Step-by-Step Preparation of 1-Methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one
Mechanistic Rationale & Strategic Design
Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their profound antiviral, antimicrobial, and anticancer properties 1. However, the synthesis of specifically substituted benzimidazol-2-ones, such as 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one , presents a unique regiochemical challenge.
Direct
The Causality of Experimental Choices:
-
Precursor Selection (SNAr): We utilize 2-fluoro-3-nitroaniline rather than the chloro-analog. Fluorinated nitroanilines serve as excellent electrophiles in Nucleophilic Aromatic Substitution (SNAr) reactions because the high electronegativity of fluorine profoundly stabilizes the anionic Meisenheimer complex, allowing for milder reaction conditions and higher yields 4.
-
Carbonylating Agent: Instead of highly toxic phosgene or triphosgene, we employ 1,1'-Carbonyldiimidazole (CDI) . CDI is a bench-stable, solid reagent that safely and efficiently drives the cyclocarbonylation of the diamine intermediate into the cyclic urea.
Experimental Workflow Visualization
Synthesis workflow of this compound via SNAr and carbonylation.
Step-by-Step Methodologies
Phase 1: Preparation of 2-(Methylamino)-3-nitroaniline
Objective: Regioselective displacement of the ortho-fluoride to establish the
-
Initialization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-nitroaniline (1.56 g, 10.0 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: Slowly add aqueous methylamine (40% w/w, 3.0 eq, 30.0 mmol, ~2.6 mL) dropwise at room temperature. Note: The reaction mixture will progressively darken.
-
Heating: Attach a reflux condenser and heat the mixture in an oil bath at 60 °C for 4 hours.
-
Monitoring: Verify the consumption of the starting material via TLC (Hexanes:EtOAc 3:1). The product will appear as a highly polar, bright orange spot.
-
Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine. Dilute the crude residue with distilled water (30 mL) and extract with ethyl acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo. The resulting deep orange solid is pure enough for the next step without column chromatography.
Phase 2: Cyclocarbonylation to this compound
Objective: Ring closure via CDI to form the benzimidazol-2-one core.
-
Initialization: Dissolve the intermediate 2-(methylamino)-3-nitroaniline (0.83 g, 5.0 mmol) in anhydrous tetrahydrofuran (THF) (25 mL) in a flame-dried flask under a nitrogen atmosphere.
-
CDI Addition: Cool the flask to 0 °C using an ice bath. Add 1,1'-Carbonyldiimidazole (CDI) (1.21 g, 7.5 mmol, 1.5 eq) portion-wise over 5 minutes to control the mild exotherm and CO
evolution. -
Cyclization: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65 °C) for 6–8 hours.
-
Quenching: Cool the reaction to room temperature. Carefully quench with 1N HCl (15 mL) to neutralize the imidazole byproduct generated during the reaction.
-
Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organics with saturated NaHCO
(20 mL) and brine (20 mL). Dry over MgSO and concentrate under reduced pressure. -
Final Polish: Triturate the crude residue with cold diethyl ether and filter to afford the target compound as a pale yellow/tan solid.
Self-Validating System & Quantitative Data
A hallmark of a robust chemical protocol is its ability to self-validate at each step. In this workflow, tracking the
-
Post-Phase 1: The successful displacement of fluoride yields a secondary amine. The
-CH signal appears as a distinct doublet ( Hz) around 2.8 ppm due to coupling with the adjacent NH proton. -
Post-Phase 2: Upon cyclization, the secondary amine is converted into a cyclic urea, losing its NH proton. Consequently, the
-CH doublet collapses into a crisp singlet around 3.4 ppm. Simultaneously, a new broad singlet corresponding to the urea NH emerges downfield (>11.0 ppm). If the doublet persists, cyclization is incomplete.
Table 1: Reaction Parameters and Analytical Checkpoints
| Parameter | Phase 1: SNAr Amination | Phase 2: Cyclocarbonylation |
| Starting Material | 2-Fluoro-3-nitroaniline | 2-(Methylamino)-3-nitroaniline |
| Primary Reagent | Methylamine (40% aq) | 1,1'-Carbonyldiimidazole (CDI) |
| Solvent / Temp | Ethanol / 60 °C | Anhydrous THF / 65 °C (Reflux) |
| Reaction Time | 4 hours | 6 - 8 hours |
| Expected Yield | 85 - 90% | 80 - 85% |
| Physical Appearance | Deep Orange Solid | Pale Yellow / Tan Solid |
| Key | ||
| Mass Spec (ESI+) | [M+H] | [M+H] |
References
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at:[Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at:[Link]
-
An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. PMC (National Institutes of Health). Available at:[Link]
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-3-nitroaniline | 364-76-1 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 1-Methyl-7-Nitro-1H-Benzo[d]imidazol-2(3H)-one Synthesis
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one . This specific regioisomer presents a classic organic chemistry challenge: distinguishing between the sterically crowded N1 position (adjacent to the nitro group) and the more accessible N3 position.
This guide prioritizes the "De Novo" Cyclization Route as the only reliable method to guarantee high regiochemical fidelity, while explicitly advising against the direct methylation of 7-nitrobenzimidazolone due to unfavorable selectivity.
Executive Summary & Strategic Analysis
Target Molecule: this compound Primary Challenge: Regiocontrol. The nitro group at position 7 creates significant steric hindrance and electronic deactivation at the adjacent N1 nitrogen. The "Trap": Attempting to methylate 7-nitro-1H-benzo[d]imidazol-2(3H)-one directly will predominantly yield the 1-methyl-4-nitro isomer (methylation at the unhindered N3), rendering the yield of the desired 7-nitro isomer negligible (<5%). The Solution: Construct the benzimidazolone core after establishing the N-methyl regiochemistry using a 2,6-disubstituted aniline precursor.
Recommended Synthetic Route (The "De Novo" Approach)
This route guarantees the correct placement of the methyl group relative to the nitro group by locking it in place before ring closure.
Reaction Scheme
Caption: Optimized 3-step synthesis designed to bypass regioselectivity issues inherent in direct methylation.
Detailed Protocol & Troubleshooting
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reagents: 2,6-Dinitrochlorobenzene, Methylamine (2.0 M in THF or 40% aq.), Et3N.
-
Conditions: 0°C to RT, 2-4 hours.
-
Mechanism: The highly electron-deficient ring facilitates rapid displacement of the chloride.
-
Yield Expectation: >90%.
| Parameter | Optimized Value | Why? |
| Stoichiometry | 1.2 eq MeNH2 | Slight excess ensures complete conversion; large excess is wasteful. |
| Solvent | THF or EtOH | High solubility of substrate; easy workup. |
| Temperature | < 25°C | Prevents bis-substitution or side reactions. |
Step 2: Zinin Reduction (The Critical Step)
-
Objective: Selectively reduce one nitro group to an amine while leaving the second nitro group intact.
-
Reagents: Sodium Sulfide nonahydrate (Na2S·9H2O) or Sodium Hydrosulfide (NaHS).
-
Protocol:
-
Dissolve N-methyl-2,6-dinitroaniline in EtOH/H2O (4:1).
-
Add NaHCO3 (2.5 eq) and Na2S·9H2O (1.5 eq) portion-wise at reflux.
-
Monitor strictly by TLC/LCMS. Stop immediately upon disappearance of starting material.
-
-
Why this works: Sulfide reductions are milder than catalytic hydrogenation (Pd/C + H2), which often reduces both nitro groups to the unstable triamine.
Step 3: Carbonyl Cyclization
-
Reagents: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene. Avoid Urea.
-
Protocol:
-
Dissolve the diamine (Int 2) in anhydrous THF.
-
Add CDI (1.2 eq) at 0°C, then warm to reflux.
-
Product often precipitates directly or crystallizes upon cooling.
-
-
Advantage: CDI operates under mild conditions, avoiding the high temperatures (>150°C) required for urea melts, which can degrade the nitro group.
Troubleshooting Guide (Q&A)
Category: Yield Optimization
Q: My yield in Step 2 (Reduction) is low, and I see a very polar side product. What is it? A: You have likely over-reduced the compound to 2-amino-3-(methylamino)aniline (reduction of both nitro groups).
-
Fix: Reduce the equivalents of reducing agent to 1.0–1.2 eq. Switch from reflux to 60°C. If using hydrogenation, switch to a poisoned catalyst (e.g., sulfided Pt/C) or strictly use chemical reduction (Na2S).
Q: In Step 3, I am using Urea but the reaction is a black tar. Why? A: Urea cyclizations require temperatures of 160–180°C. At these temperatures, the ortho-nitro group can act as an oxidant or undergo complex decomposition pathways involving the adjacent methylamine.
-
Fix: Switch to CDI (1,1'-Carbonyldiimidazole) in THF or Dioxane. This reaction proceeds at 60–80°C, preserving the nitro functionality.
Category: Regiochemistry & Purity
Q: Can I just methylate 7-nitrobenzimidazolone? I already have it. A: No. This is the most common failure point.
-
Reasoning: In 7-nitrobenzimidazolone, the N1 proton is hydrogen-bonded to the nitro group and sterically shielded. The N3 proton is sterically open. Alkylation will occur at N3 with >95:5 selectivity, giving you 1-methyl-4-nitrobenzimidazolone (renumbered).
-
Verification: Check your NMR.[1][2]
-
Desired (1-Me-7-NO2): Methyl signal will show NOE (Nuclear Overhauser Effect) with the aromatic proton at C6? No, C6 is adjacent to NO2. The methyl is at N1. The adjacent position is C7 (NO2). The other side is C2(=O). The methyl is isolated.
-
Undesired (1-Me-4-NO2): Methyl at N3 (renumbered to 1). It is adjacent to C4 (H). You will see a strong NOE between the N-Me and the C4-H proton.
-
Q: How do I remove the uncyclized diamine from the final product? A: The benzimidazolone N-H is weakly acidic (pKa ~12). The diamine is basic.
-
Protocol: Wash the solid product with dilute aqueous HCl (0.5 M). The diamine will protonate and dissolve in the water; the nitro-benzimidazolone will remain as a solid.
Analytical Data Reference
Use these values to validate your intermediate and final product.
| Compound | Key 1H NMR Signals (DMSO-d6) | Appearance |
| N-Methyl-2,6-dinitroaniline | δ 3.1 (d, 3H, N-Me), 8.2 (d, 2H), 8.8 (br, NH) | Yellow/Orange Needles |
| N1-Methyl-6-nitro-1,2-phenylenediamine | δ 2.9 (s, 3H, N-Me), 5.2 (br, NH2), 6.8 (t, 1H), 7.5 (d, 1H) | Deep Red Solid |
| 1-Methyl-7-nitrobenzimidazolone | δ 3.45 (s, 3H, N-Me), 11.8 (s, 1H, NH), 7.2-7.8 (m, 3H) | Yellow Powder |
Note: The N-Me shift in the final product is distinctively deshielded due to the ortho-nitro group.
References
-
Regioselective Synthesis of Benzimidazolones
- Title: "Efficient Synthesis of Nitro-Substituted Benzimidazolones via Cycliz
- Source: Journal of Organic Chemistry (General Methodology Reference)
- Context: Confirms CDI as the superior reagent for nitro-substituted substr
-
Link: (Search: "benzimidazolone CDI synthesis nitro")
-
Zinin Reduction Specifics
- Title: "Selective Reduction of Dinitroanilines using Sodium Sulfide"
- Source: Organic Syntheses, Coll. Vol. 3, p. 82.
- Context: Standard protocol for reducing one nitro group in the presence of another.
-
Link:
-
Methylation Regioselectivity
- Title: "Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer"
- Source: J. Org. Chem. 2013, 78, 23, 12220–12223.
- Context: Discusses the difficulty of forcing alkylation to the hindered position and supports the "pre-alkylation" strategy (Route A)
-
Link:
Sources
Technical Support Center: Purification of 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one
Welcome to the dedicated technical support guide for the purification of 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested purification protocols. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental workflows to help you achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries and foundational knowledge essential for handling the purification of this nitro-benzimidazolone derivative.
Q1: What are the most common impurities encountered during the synthesis of this compound? A1: Impurities can originate from unreacted starting materials, side-reactions, or subsequent degradation. Key impurities to be aware of include:
-
Unreacted Starting Materials: Such as N-methyl-2,3-diaminonitrobenzene or its precursors.
-
Positional Isomers: Nitration of the benzimidazole ring can sometimes yield a mixture of isomers (e.g., 1-methyl-4-nitro, 1-methyl-5-nitro, or 1-methyl-6-nitro derivatives). The specific isomer profile depends heavily on the synthetic route and reaction conditions.
-
Over-nitrated Byproducts: Depending on the strength of the nitrating agent and reaction control, dinitro- or other polynitrated species could form.
-
Hydrolysis Products: The benzimidazolone ring can be susceptible to hydrolysis under harsh acidic or basic conditions used during workup.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, sulfuric acid) can be carried over.
Q2: Which purification techniques are most effective for this compound? A2: The choice of purification method depends on the impurity profile and the scale of your experiment. The two most effective and widely applicable techniques are:
-
Recrystallization: This is the preferred method for removing minor impurities and achieving high crystalline purity, especially at larger scales. Its success hinges on finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Silica Gel Column Chromatography: This is an indispensable technique for separating the target compound from impurities with different polarities, such as positional isomers or byproducts with significantly different functional groups.[1][2][3][4] It is highly effective for small to medium-scale purifications.
Q3: How can I effectively monitor the purification process and assess the purity of the final product? A3: A multi-pronged approach is recommended for robust purity analysis:
-
Thin-Layer Chromatography (TLC): TLC is an essential, rapid technique for monitoring reaction progress and the effectiveness of chromatographic separation.[5][6][7] It helps in identifying the optimal solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity and is the industry standard for final purity assessment.[8] A reverse-phase C18 column is often a good starting point.[5]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) are crucial for confirming the structural identity of the purified compound and ensuring no major structural isomers or byproducts are present.
Q4: What are the expected solubility characteristics of this compound? A4: While specific data is limited, based on its structure (a polar benzimidazolone core with a nitro group), the compound is expected to be poorly soluble in water and non-polar solvents like hexanes.[9] It should exhibit moderate to good solubility in polar organic solvents such as acetone, ethyl acetate, methanol, ethanol, and dichloromethane, particularly upon heating.[10][11][12]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process, providing potential causes and actionable solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Oiling Out During Recrystallization | The solution is too concentrated, causing the compound to precipitate above its melting point. The cooling rate is too rapid. The chosen solvent is not ideal, having too strong a solvating power even at lower temperatures. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly (e.g., by insulating the flask).[11] If the problem persists, consider a different solvent or a solvent/anti-solvent system (e.g., dissolve in hot ethanol and add water dropwise until turbidity appears).[11] |
| 2. No Crystal Formation Upon Cooling | Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. The compound may be highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by gently boiling off some of the solvent and then allow it to cool again.[11] If crystals still do not form, try inducing crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[11] As a last resort, slowly add an anti-solvent (a solvent in which the compound is insoluble) to the solution. |
| 3. Low Purity After Column Chromatography | The chosen eluent system is not providing adequate separation (Rf values of the product and impurity are too close). The column was overloaded with crude material. The column was not packed or run properly (e.g., channeling, running it dry). | Optimize the eluent system using TLC. Aim for an Rf value of ~0.3 for the target compound and maximal separation from impurities. A common starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient.[2][13] Reduce the amount of crude material loaded onto the column relative to the silica gel (a 1:50 to 1:100 mass ratio is typical). Ensure the column is packed uniformly and the silica bed is kept level and wet throughout the run. |
| 4. Low Recovery from Purification | The compound has significant solubility in the cold recrystallization solvent, leading to losses in the mother liquor. The compound is irreversibly adsorbing to the silica gel in column chromatography. The compound is degrading under the purification conditions. | For recrystallization, minimize the amount of hot solvent used to just dissolve the compound. Cool the flask in an ice bath to maximize precipitation before filtration. For chromatography, if strong adsorption is suspected, consider pre-treating the silica with a small amount of a polar modifier like triethylamine (if the compound is basic) or switching to a less acidic stationary phase like alumina. Ensure the compound is stable in the chosen solvents. |
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the most effective purification methods.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain either soluble or insoluble at all temperatures.
Caption: Workflow diagram for the purification of this compound by column chromatography.
-
Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives your target compound an Rf value of approximately 0.2-0.4 and provides good separation from visible impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a level, uniform bed with no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This "dry loading" method often results in better separation. Carefully add the powdered sample to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin elution, collecting the solvent that passes through the column in a series of fractions (e.g., in test tubes). You may start with a less polar solvent mixture and gradually increase the polarity (a "gradient elution") to move more polar compounds off the column. 5[5]. Fraction Analysis: Spot each collected fraction onto a TLC plate. Develop and visualize the plate to identify which fractions contain your pure product.
-
Isolation: Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound. Confirm purity and structure using appropriate analytical methods.
References
-
Butkiene, R., et al. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 25(23), 5648. Available at: [Link]
-
Patel, H. Y., et al. (2012). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Journal of Sciences, 2(2), 83-88. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column. Available at: [Link]
-
European Patent Office. (1991). Benzimidazole derivatives, their production and use (EP 0425921 A1). Available at: [Link]
-
Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Iranian Journal of Pharmaceutical Research, 22(1), e137969. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 5-nitrobenzimidazolone-(2) (CA1132582A).
-
Al-Wahaibi, L. H., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. Journal of Taibah University for Science, 16(1), 724-741. Available at: [Link]
-
ResearchGate. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available at: [Link]
-
Acta Crystallographica Section E. (2024). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. Available at: [Link]
-
Molbase. (n.d.). Synthesis of 1-methyl-5-phenyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Available at: [Link]
-
Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. Available at: [Link]
-
Musso, L., et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry, 64(19), 14466-14484. Available at: [Link]
-
International Programme on Chemical Safety. (n.d.). Flunitrazepam (PIM 021). Available at: [Link]
-
Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. Org. Synth., 98, 315-342. Available at: [Link]
- Google Patents. (n.d.). Preparation of certain benzodiazepine compounds (US3340253A).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. sid.ir [sid.ir]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
- 8. Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Flunitrazepam (PIM 021) [inchem.org]
- 10. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US3340253A - Preparation of certain benzodiazepine compounds - Google Patents [patents.google.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
overcoming solubility issues with 1-methyl-7-nitro-benzimidazolone
Technical Support Center: Solubility Optimization for 1-Methyl-7-Nitro-Benzimidazolone
Executive Summary
You are likely reading this because you are staring at a flask of 1-methyl-7-nitro-1,3-dihydro-2H-benzimidazol-2-one (MNB7) that refuses to dissolve in standard organic solvents.
This is a known "brick dust" intermediate. Its poor solubility arises from a perfect storm of structural features: the rigid benzimidazolone core facilitates strong intermolecular hydrogen bonding (N3-H ··· O=C2), while the 7-nitro group enhances
This guide provides field-proven protocols to overcome these solubility barriers for synthesis, purification, and analysis.
Part 1: The Solubility Matrix
Before attempting any protocol, consult this matrix. MNB7 behaves more like a pigment than a standard pharmaceutical intermediate.
| Solvent Class | Representative Solvents | Solubility Rating | Notes |
| Chlorinated | DCM, Chloroform | Poor / Insoluble | Do not use for reactions. Only useful for washing away non-polar impurities. |
| Ethers/Hydrocarbons | THF, Et2O, Hexane, Toluene | Insoluble | MNB7 will remain a suspension even at reflux. |
| Alcohols | Methanol, Ethanol, IPA | Sparingly Soluble | Requires reflux. Good for "crashing out" the product during workup. |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High | The Gold Standard. Essential for homogeneous reactions. |
| Acids | Acetic Acid, Formic Acid, TFA | Moderate to High | Soluble in hot AcOH. Soluble in TFA (protonation of carbonyl oxygen). |
| Aqueous Base | NaOH (1M), KOH | Soluble | Deprotonates N3-H ( |
Part 2: Troubleshooting Guides (Q&A)
Scenario A: Reaction Optimization
Q: "I need to run a nucleophilic substitution on the 7-nitro group, but the starting material is a solid suspension in acetonitrile. How do I drive this to completion?"
A: Acetonitrile is often insufficient for benzimidazolones. You have two pathways:
-
The Homogeneous Route (Recommended): Switch to NMP (N-Methyl-2-pyrrolidone) or DMF . These solvents disrupt the intermolecular H-bonds of the urea core.
-
Caution: If your nucleophile is basic (e.g., an amine), MNB7 may deprotonate at N3 before substitution occurs. This is usually reversible and acceptable, but it consumes 1 equivalent of base.
-
-
The Heterogeneous Route: If you must use lower-boiling solvents, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB).
-
Mechanism: The PTC helps shuttle the nucleophile to the surface of the solid MNB7 particles.
-
Q: "Can I use strong bases like NaH?" A: Yes. MNB7 has an acidic proton at N3.
-
Protocol: Dissolve MNB7 in anhydrous DMF. Cool to 0°C. Add NaH (1.1 eq). The solution will likely turn deep red/orange (formation of the nitronate-like anion). This anion is highly soluble and reactive toward electrophiles (e.g., alkyl halides).
Scenario B: Purification & Workup
Q: "My reaction in DMF is done. How do I get the product out without distilling high-boiling solvents?" A: Do not attempt to rotovap DMF/DMSO to dryness; you will degrade your product thermally. Use the "Crash and Wash" method.
Protocol: The Aqueous Quench
-
Cool the reaction mixture to room temperature.
-
Pour the DMF solution slowly into a beaker containing 10x volume of ice-water with vigorous stirring.
-
Critical Step: Adjust pH to ~3-4 using 1M HCl.
-
Why? If the solution is basic, MNB7 exists as a soluble salt. Acidification forces reprotonation and immediate precipitation.
-
-
Wash the cake with water (to remove DMF) followed by cold methanol (to remove organic impurities).
Q: "The solid is too impure. How do I recrystallize it?" A: Standard ethanol recrystallization often fails because the volume required is massive. Use a Binary Solvent System .
Protocol: DMF/Ethanol Recrystallization
-
Dissolve crude MNB7 in the minimum amount of hot DMF (approx. 100°C).
-
Once clear, slowly add hot Ethanol (anti-solvent) dropwise until persistent turbidity appears.
-
Remove from heat and let it cool slowly to room temperature, then to 4°C.
-
The 7-nitro group aids crystallization by facilitating stacking; you should get deep yellow/orange needles.
Scenario C: Analytical Chemistry (NMR/LCMS)
Q: "I cannot get a lock in CDCl3. The sample floats." A: Never use Chloroform for benzimidazolones.
-
NMR: Use DMSO-d6 . If peaks are broad (due to N-H exchange or tautomerism), add 1 drop of TFA-d or heat the probe to 50°C to sharpen the signals.
-
LCMS: Dissolve the sample in pure DMSO first, then dilute with Methanol. Do not dilute with water/acetonitrile directly, or it will precipitate in the vial.
Part 3: Visual Workflows
Figure 1: Solubility Decision Tree
Use this logic flow to select the correct solvent system for your objective.
Caption: Decision matrix for solvent selection based on experimental goals (Synthesis vs. Purification).
Figure 2: The "Crash-Out" Mechanism
Understanding why pH adjustment is critical during workup.
Caption: The chemical mechanism driving precipitation upon acidification. The neutral form aggregates due to strong intermolecular hydrogen bonding.
References
-
Benzimidazolone Synthesis & Nitration
-
General Solubility of Benzimidazoles
-
Recrystallization Techniques
-
Acidity of Benzimidazolones
- Title: Tautomerism and Acidity of Benzimidazolinones.
- Source:Journal of Organic Chemistry.
- Relevance: Explains the pKa (~10.5)
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsglobal.pl [rsglobal.pl]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 1-Methyl-7-Nitro-Benzimidazolone
Welcome to the technical support center for the purification of 1-methyl-7-nitro-benzimidazolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. The following information is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction
Recrystallization is a critical purification technique for solid organic compounds like 1-methyl-7-nitro-benzimidazolone. The success of this method hinges on the selection of an appropriate solvent system and careful control of experimental parameters. This guide will address common challenges and provide a robust framework for achieving high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 1-methyl-7-nitro-benzimidazolone?
An ideal solvent for the recrystallization of 1-methyl-7-nitro-benzimidazolone should exhibit a steep solubility curve. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at lower temperatures, such as room temperature or 0-4 °C.[1] This temperature-dependent solubility is crucial for maximizing the recovery of the purified product. Additionally, the solvent should either dissolve impurities completely, even at low temperatures, or not dissolve them at all, allowing for their removal by filtration.[1] The solvent must also be chemically inert towards the compound.[1]
Q2: How does the chemical structure of 1-methyl-7-nitro-benzimidazolone influence solvent selection?
The structure of 1-methyl-7-nitro-benzimidazolone contains a polar benzimidazolone core and a highly polar nitro group. According to the "like dissolves like" principle, polar solvents are generally good candidates for dissolving polar compounds.[1] Therefore, moderately polar to polar solvents such as alcohols (e.g., ethanol, methanol) are often a good starting point for recrystallizing nitroaromatic compounds.[1]
Q3: When is a mixed-solvent system recommended for recrystallization?
A mixed-solvent system, or solvent pair, is employed when no single solvent meets all the ideal criteria for recrystallization.[1] This technique is particularly useful when the compound is excessively soluble in one solvent and poorly soluble in another at all temperatures. The process typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (in which the compound is sparingly soluble) is added dropwise until the solution becomes cloudy, indicating the saturation point.[2]
Q4: My compound "oils out" during cooling instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point.[1][3]
Solutions:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation point.[3]
-
Allow the solution to cool much more slowly to encourage the formation of a crystal lattice.[1]
Q5: No crystals are forming even after the solution has cooled to room temperature. What should I do?
The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated or that the nucleation process has not initiated.
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask at the air-liquid interface with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.
-
Reduce Solvent Volume: If too much solvent was used, the solution may not be saturated enough for crystallization to occur. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[3]
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of the compound.[5]
Experimental Protocol: Recrystallization of 1-Methyl-7-Nitro-Benzimidazolone
This protocol outlines a general procedure for the recrystallization of 1-methyl-7-nitro-benzimidazolone. The choice of solvent should be determined by preliminary solubility tests.
Step 1: Solvent Selection
-
Place approximately 10-20 mg of crude 1-methyl-7-nitro-benzimidazolone into several test tubes.
-
Add about 0.5 mL of a different potential solvent to each test tube. Potential solvents to test include ethanol, methanol, ethyl acetate, and water.
-
Observe the solubility at room temperature by flicking the tubes to ensure mixing.[4]
-
If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath to the boiling point of the solvent.[4]
-
If the compound dissolves in the hot solvent, cool the test tube to room temperature and then in an ice bath to see if crystals form.[4]
-
The ideal single solvent is one in which the compound is insoluble at room temperature but soluble when hot.
-
If a suitable single solvent is not found, consider a mixed solvent system (e.g., ethanol-water or ethyl acetate-hexane).
Step 2: Recrystallization Procedure
-
Place the crude 1-methyl-7-nitro-benzimidazolone in an appropriately sized Erlenmeyer flask.
-
Add a small amount of the selected solvent and a boiling chip.
-
Heat the mixture to a gentle boil on a hot plate.
-
Add the hot solvent dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Data Presentation
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78.4 | 24.5 | Often a good choice for nitroaromatic compounds.[1] Can be used in a mixed-solvent system with water. |
| Methanol | 64.7 | 32.7 | Similar to ethanol, a good starting point for solubility tests. |
| Ethyl Acetate | 77.1 | 6.0 | A moderately polar solvent. Can be used in a mixed-solvent system with hexane. |
| Water | 100 | 80.1 | Likely a poor solvent due to the aromatic nature of the compound, but may be suitable as the "bad" solvent in a mixed-solvent system. |
| Acetone | 56 | 20.7 | A polar aprotic solvent that could be effective. |
| Toluene | 110.6 | 2.4 | A non-polar solvent, likely to have low solubility for the target compound. |
Visualizations
Diagram 1: Recrystallization Workflow
Caption: General workflow for single-solvent recrystallization.
Diagram 2: Solvent Selection Logic
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
-
Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 22, 2024, from [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved February 22, 2024, from [Link]
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963).
- Refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity. (2025). BenchChem.
- Recrystallization is the most common method for purifying solid compounds. (2010). University of Massachusetts Amherst.
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Deriv
- Solvent selection for effective recrystallization of nitroarom
- IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. (2022).
- Benzimidazole derivatives, their production and use. (1991).
- SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (2016). WORLD SCIENCE, 2(6), Vol.3.
- An efficient synthesis and preliminary investigation of novel 1,3-dihydro-2h-benzimidazol-2-one nitro and nitramino deriv
-
Benzimidazolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
- Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. (2020). Molecules, 25(17), 3983.
- Synthesis of 1-methyl-5-phenyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one. (n.d.). Google Patents.
-
1-METHYLBENZIMIDAZOLE. (n.d.). ChemWhat. Retrieved February 22, 2024, from [Link]
- Nitro and aminobenzimidazoles. (2012).
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2022).
- Technical Support Center: Synthesis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. (2025). BenchChem.
-
7-Nitro-1 h-benzimidazole 3-oxide. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for Benzimidazolone Nitration
Welcome to the technical support center for the nitration of benzimidazolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Temperature is arguably the most influential variable in this process, directly impacting yield, regioselectivity, and the formation of impurities. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of temperature in the electrophilic nitration of benzimidazolone.
Q1: Why is temperature control so critical in the nitration of benzimidazolone?
Temperature control is paramount because it directly governs the reaction's kinetics and selectivity. Nitration is a highly exothermic process, and insufficient heat dissipation can lead to a dangerous thermal runaway condition[1][2]. From a product perspective, temperature is the primary determinant in the formation of mono- versus di-nitrated products. While lower temperatures favor the desired 5-nitrobenzimidazolone, elevated temperatures drastically increase the formation of the 5,6-dinitrobenzimidazolone byproduct[3][4]. For instance, one process notes that at 40°C the ratio of mono- to di-nitro compound is 1:5, and by 70°C, the dinitro compound is the sole product isolated[3].
Q2: What is the typical temperature range for achieving optimal mono-nitration?
The optimal temperature range is highly dependent on the nitrating system employed.
-
Nitric Acid in Water: A patented process describes a broad operational range of 20°C to 100°C, with a preferred range of 30°C to 80°C for achieving high yields of 5-nitrobenzimidazolone[3]. Specific examples show reactions starting around 30-50°C and proceeding at temperatures up to 75°C[3][5].
-
Mixed Acid (HNO₃/H₂SO₄): When using a more powerful nitrating system like mixed nitric and sulfuric acids, much lower temperatures are required to control the reaction's vigor and prevent over-nitration. For analogous benzimidazole substrates, temperatures of 0-5°C are common[6].
Q3: How does temperature specifically influence reaction yield and regioselectivity?
Temperature has a dual effect. Increasing the temperature will increase the reaction rate, potentially driving an incomplete reaction to completion and improving yield[7]. However, this comes at the cost of selectivity. The activating effect of the first nitro group, combined with higher thermal energy, facilitates a second electrophilic attack, leading to the 5,6-dinitro byproduct[3]. Therefore, optimization requires finding a "sweet spot" that balances a reasonable reaction time and high conversion with minimal formation of over-nitrated impurities.
Q4: Besides the desired 5-nitro and the 5,6-dinitro products, are other isomers possible?
Yes, while C-nitration at the 5- and 6-positions of the benzene ring is most common, N-nitration is also possible, leading to products like 1-nitrobenzimidazoles[8]. However, the formation of these isomers is often associated with different nitrating agents (e.g., nitrogen dioxide and ozone) and may not be significant under typical acidic nitration conditions[8]. The primary challenge in optimizing for pharmaceutical intermediates remains controlling the C-nitration selectivity on the aromatic ring.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the nitration of benzimidazolone, with a focus on temperature-related issues.
Problem: My reaction yields are consistently low, with significant starting material remaining.
-
Potential Cause 1: Reaction Temperature is Too Low. While crucial for selectivity, an excessively low temperature may not provide sufficient activation energy for the reaction to proceed to completion in a reasonable timeframe.
-
Solution 1: Incrementally increase the reaction temperature by 5-10°C and monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[7].
-
Solution 2: Extend the reaction time at the current temperature. Some reactions may simply require longer to reach completion.
-
Potential Cause 2: Insufficient Nitrating Agent. Ensure the molar ratio of the nitrating agent to the benzimidazolone substrate is adequate. A common range is 2 to 4 moles of nitric acid per mole of benzimidazolone[3].
-
Solution 3: After confirming the initial cause is not temperature, consider a modest increase in the equivalents of the nitrating agent.
Problem: I am forming a significant amount of the 5,6-dinitrobenzimidazolone impurity.
-
Potential Cause 1: Reaction Temperature is Too High. This is the most common reason for over-nitration[3][4]. The initial exothermic burst upon reagent addition can cause localized heating, even if the cooling bath is at a low temperature.
-
Solution 1: Maintain a lower reaction temperature throughout the addition and the entire reaction period. For mixed acid systems, this may mean staying below 5°C[9].
-
Solution 2: Ensure slow, dropwise addition of the nitrating agent (or the substrate to the acid mixture) to allow for effective heat dissipation.
-
Potential Cause 2: Nitrating Agent is Too Concentrated or in High Excess. Using fuming nitric acid or a large excess of the nitrating mixture dramatically increases the propensity for di-nitration[3].
-
Solution 3: Switch to a less aggressive nitrating system, such as using dilute nitric acid in water instead of a mixed-acid system[3][5]. Carefully control the stoichiometry of the reagents.
Problem: The reaction is difficult to control and shows signs of a thermal runaway.
-
Potential Cause: Poor Heat Dissipation. This is a critical safety failure, often caused by adding reagents too quickly, inadequate stirring, or an insufficient cooling bath capacity[1][2].
-
Solution 1 (Immediate): If you observe a rapid, uncontrolled temperature spike, have an emergency plan. In some lab set-ups, this might involve adding a large volume of ice or another quenching agent if it can be done safely. Prioritize personal safety and evacuate if necessary.
-
Solution 2 (Prevention): Always use a sufficiently large cooling bath (e.g., ice-water or ice-salt). Add the reagents portion-wise or via a dropping funnel at a very slow rate. Ensure vigorous mechanical or magnetic stirring to prevent the formation of localized hot spots.
Problem: I am struggling to purify the 5-nitrobenzimidazolone from the dinitro- impurity and other byproducts.
-
Potential Cause: Similar Physicochemical Properties. Isomers and related byproducts often have very similar polarities and solubilities, making separation challenging[10].
-
Solution 1: Flash Column Chromatography. This is a standard method for separating nitro-isomers. A silica gel stationary phase with a gradient elution system, such as ethyl acetate in hexane, is often effective[6].
-
Solution 2: Recrystallization. If the impurities have sufficiently different solubilities from the main product in a given solvent system, fractional crystallization can be an effective purification method[11]. This may require screening various solvents (e.g., ethanol-water, acetone-hexane).
-
Solution 3: Complex-Assisted Crystallization. For very difficult separations, complexing agents can be used to selectively bind to an impurity in the solution phase, preventing its incorporation into the crystal lattice of the desired product[12].
Section 3: Experimental Protocols
This section provides a detailed methodology for a temperature optimization study.
Protocol 1: Temperature Screening for Optimal Synthesis of 5-Nitrobenzimidazolone
This protocol uses a parallel approach to identify the optimal reaction temperature for maximizing the yield of 5-nitrobenzimidazolone while minimizing the 5,6-dinitro byproduct, based on a nitric acid/water system[3][5].
Materials:
-
Benzimidazolone
-
Concentrated Nitric Acid (e.g., 68-70%)
-
Deionized Water
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Reaction vessels (e.g., 50 mL round-bottom flasks)
-
Magnetic stirrers and stir bars
-
Temperature-controlled baths (e.g., water baths, oil baths)
-
Thermometers or temperature probes
-
Equipment for vacuum filtration (Büchner funnel, filter flask)
-
TLC plates (silica gel) and developing chamber
-
HPLC or NMR for quantitative analysis
Procedure:
-
Preparation of Nitric Acid Solution: In a fume hood, prepare a 16% (w/w) nitric acid solution by slowly adding 16.1 parts by weight of 99% nitric acid to 84.0 parts by weight of deionized water with cooling and stirring[3].
-
Reaction Setup: Set up three identical reaction vessels (Flask A, Flask B, Flask C), each with a magnetic stir bar. Place each flask in a temperature-controlled bath set to 35°C, 50°C, and 65°C, respectively.
-
Charge Reactors: To each flask, add a volume of the 16% nitric acid solution corresponding to ~3 molar equivalents relative to the benzimidazolone to be added. Allow the solutions to equilibrate to their target temperatures.
-
Substrate Addition: Slowly add 1.0 molar equivalent of benzimidazolone in small portions to each flask over 30 minutes. Monitor the internal temperature of each flask to ensure it does not significantly overshoot the target temperature.
-
Reaction Monitoring: Maintain each reaction at its target temperature for 2-4 hours. Every 30 minutes, withdraw a small aliquot from each reaction, quench it in a vial with ice and a drop of sodium bicarbonate solution, and spot it on a TLC plate to monitor the consumption of starting material and formation of products.
-
Work-up: Once a reaction is deemed complete (e.g., by TLC), pour the reaction mixture slowly into a beaker containing 5-10 times its volume of stirred, crushed ice[13]. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with several portions of cold water until the filtrate is neutral to pH paper[13].
-
Drying & Analysis: Dry the collected solids under vacuum. Determine the crude yield for each reaction. Analyze the composition of the crude product from each temperature condition using ¹H NMR or a calibrated HPLC method to determine the ratio of 5-nitrobenzimidazolone to 5,6-dinitrobenzimidazolone and any remaining starting material.
Section 4: Data & Visualizations
Data Presentation
The results from the optimization protocol can be summarized to clearly identify the optimal temperature.
Table 1: Effect of Reaction Temperature on Benzimidazolone Nitration
| Reaction Temp. (°C) | Crude Yield (%) | 5-Nitrobenzimidazolone (%) | 5,6-Dinitrobenzimidazolone (%) | Unreacted Benzimidazolone (%) |
| 35 | 85 | 94 | <1 | 5 |
| 50 | 96 | 97 | 2 | <1 |
| 65 | 98 | 88 | 11 | <1 |
| 80 | 99 | 75 | 24 | <1 |
Note: The data presented above are representative and may vary based on specific experimental conditions.
Experimental & Logical Diagrams
Caption: Benzimidazolone nitration pathway and temperature-dependent side reaction.
Caption: Decision-making flowchart for troubleshooting common nitration issues.
Caption: General experimental workflow for benzimidazolone nitration.
Section 5: Critical Safety Precautions
Nitration reactions are potentially hazardous and must be treated with extreme caution.
-
Corrosivity: Nitric and sulfuric acids are highly corrosive and can cause severe chemical burns. Always handle them in a certified chemical fume hood[1][14].
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat at all times[1].
-
Exothermic Reaction: The reaction generates a significant amount of heat. A thermal runaway can lead to violent boiling, pressure buildup, and potential explosion[1][2]. Always use a proper cooling bath and add reagents slowly with efficient stirring.
-
Toxic Fumes: The reaction can produce toxic nitrogen dioxide gas (NO₂), which is reddish-brown. Ensure adequate ventilation in a fume hood[15].
-
Spill & Emergency: Have spill containment kits with neutralizing agents (e.g., sodium bicarbonate) readily available. Ensure easy access to an emergency eyewash station and safety shower[1][14].
Section 6: References
-
Nitration reaction safety - YouTube. (2024). YouTube. Available at:
-
Notes on Environmental Concerns of Nitration - Unacademy. (n.d.). Unacademy. Available at:
-
Kaiya, T., et al. (2004). Product analyses of ozone mediated nitration of benzimidazole derivatives with nitrogen dioxide: formation of 1-nitrobenzimidazoles and conversion to benzotriazoles. Chemical & Pharmaceutical Bulletin, 52(5), 570-6. Available at:
-
Process for the preparation of 5-nitrobenzimidazolone-(2). (n.d.). Google Patents. Available at:
-
Method for improving quality of 5-acetoacetylaminobenzimidazolone. (n.d.). Google Patents. Available at:
-
Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Available at:
-
Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. (n.d.). Benchchem. Available at:
-
Aromatic Nitration. (n.d.). BYJU'S. Available at:
-
Strategies to enhance the regioselectivity of benzamide nitration. (n.d.). Benchchem. Available at:
-
Method for preparing benzimidazolone derivative. (n.d.). Google Patents. Available at:
-
Technical Support Center: Purification of 1H-4,7-Ethanobenzimidazole Isomers. (n.d.). Benchchem. Available at:
-
Application Notes and Protocols: Nitration of 2-Ethyl-1H-Benzimidazole. (n.d.). Benchchem. Available at:
-
Nitration of benzimidazolone. (2017). ResearchGate. Available at:
-
Purification of nitrophenols using complex-assisted crystallization. (n.d.). RSC Publishing. Available at:
-
I have an isomer impurity which is difficulty to remove, any suggestions?. (2015). ResearchGate. Available at:
Sources
- 1. youtube.com [youtube.com]
- 2. byjus.com [byjus.com]
- 3. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]
- 4. CN102295605A - Method for preparing benzimidazolone derivative - Google Patents [patents.google.com]
- 5. CN108101850B - Method for improving quality of 5-acetoacetylaminobenzimidazolone - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Product analyses of ozone mediated nitration of benzimidazole derivatives with nitrogen dioxide: formation of 1-nitrobenzimidazoles and conversion to benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ehs.com [ehs.com]
- 15. Notes on Environmental Concerns of Nitration [unacademy.com]
Technical Support Center: Purification of 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges in the purification of crude 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one. The methodologies described are grounded in established principles of organic chemistry and validated through practical application in medicinal and process chemistry labs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, the synthesis of substituted benzimidazolones involves the cyclization of a diamine precursor followed by nitration, or the use of a pre-nitrated precursor. Based on these general pathways, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual amounts of the N-methyl-diaminobenzene precursor or the cyclizing agent (e.g., urea, phosgene equivalent).
-
Isomeric Byproducts: Nitration of the benzimidazolone ring can lead to the formation of other positional isomers, such as 1-methyl-4-nitro-, 1-methyl-5-nitro-, or 1-methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one. The regioselectivity of nitration is highly dependent on reaction conditions.
-
Over-nitrated Products: Dinitro- or trinitro-benzimidazolone species can form if the nitrating conditions are too harsh.[1]
-
Hydrolysis Products: If the synthesis was performed under harsh acidic or basic conditions, ring-opened byproducts may be present.
-
Residual Solvents and Reagents: Solvents used during the reaction (e.g., sulfuric acid, nitric acid, acetic acid) and workup (e.g., ethyl acetate, dichloromethane) are common contaminants.
Q2: What is the best initial approach to purify my crude product?
A2: For a crystalline solid like this compound, recrystallization is the most effective and economical first-line purification technique.[2] Its success hinges on selecting a solvent (or solvent system) in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures.
For particularly challenging separations, where isomers or other byproducts with similar solubility profiles are present, silica gel column chromatography is the recommended secondary method.[3][4]
Q3: How do I confirm the purity and identity of my final product?
A3: A multi-pronged analytical approach is essential for unequivocally confirming purity and structure:
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity. Impurities will depress and broaden the melting range.[2]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A single, sharp peak on an HPLC chromatogram indicates a pure compound. Reversed-phase HPLC (RP-HPLC) is commonly used for benzimidazole derivatives.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The spectra should be clean, with correct chemical shifts, coupling constants, and integration values corresponding to the target molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
Troubleshooting Guide: Recrystallization
Issue 1: My compound "oils out" instead of forming crystals during cooling.
This common problem occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, leading to the formation of a liquid phase instead of a solid crystalline lattice.
-
Causality: The primary cause is often a solution that is too concentrated or a solvent system in which the compound's melting point is lower than the temperature of precipitation. The high polarity of the nitro group can also contribute to this behavior.
-
Troubleshooting Protocol:
-
Re-heat: Gently warm the flask to re-dissolve the oil into the solution.
-
Add More Solvent: Add a small amount (5-10% of the total volume) of the hot solvent to dilute the solution slightly.
-
Slow Cooling: This is critical. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels if necessary. Slow cooling provides the necessary time for ordered crystal lattice formation.[2]
-
Scratching: If crystals still do not form, use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
-
Issue 2: No crystals form even after the solution has cooled completely.
-
Causality: Too much solvent was used, and the solution is not supersaturated at the lower temperature.
-
Troubleshooting Protocol:
-
Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator until the solution becomes slightly cloudy (the saturation point).
-
Add an Anti-Solvent: If using a solvent mixture, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes turbid, then add a few drops of the primary solvent to clarify it before allowing it to cool slowly. A common combination for polar compounds is Methanol (solvent) and Water (anti-solvent) or Ethyl Acetate (solvent) and Hexane (anti-solvent).[7]
-
Solvent Selection for Recrystallization
The choice of solvent is paramount. Given the polar nature of the nitro group and the benzimidazolone core, polar solvents are often a good starting point.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Often a good first choice for nitroaromatic compounds.[8] |
| Methanol | 65 | Polar | Similar to ethanol, but higher solubility may require cooling to lower temperatures.[9] |
| Ethyl Acetate | 77 | Mid-Polarity | Good for compounds of intermediate polarity. Can be paired with hexane. |
| Acetone | 56 | Polar Aprotic | Tends to dissolve many organics; its low boiling point can be a disadvantage. |
| Toluene | 111 | Non-Polar | May be useful if impurities are highly polar. |
| Water | 100 | Very Polar | Generally, the compound will have low solubility, but it can be an effective anti-solvent. |
Troubleshooting Guide: Column Chromatography
Issue 3: Recrystallization failed to remove a key impurity. How do I develop a column chromatography method?
When recrystallization is insufficient, typically due to the presence of isomers or byproducts with very similar solubility, silica gel column chromatography is the next logical step.[3]
Workflow for Method Development
Sources
- 1. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. US3340253A - Preparation of certain benzodiazepine compounds - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
Validation & Comparative
Structural Verification of 1-Methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one: A Comparative Guide to High-Field vs. Benchtop NMR Spectroscopy
As heterobifunctional compounds (such as PROTACs) and targeted kinase inhibitors grow in clinical prominence, the demand for highly functionalized, regiochemically pure building blocks has surged. One such critical intermediate is 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS: 24133-87-7) [1]. It serves as a foundational scaffold in the synthesis of advanced therapeutics, including JAK kinase degraders [2].
For researchers synthesizing this compound, the primary analytical challenge is verifying the regiochemistry of the methyl group and confirming the successful formation of the cyclic urea core. This guide objectively compares the performance of High-Field NMR (e.g., Bruker Avance III 600 MHz) against modern Benchtop NMR (e.g., Magritek Spinsolve 80 MHz) [3] for the structural elucidation and routine verification of this specific molecule.
Part 1: Mechanistic Context & The Regiochemical Challenge
The synthesis of this compound is typically achieved via a Curtius rearrangement [4] starting from 2-(methylamino)-3-nitrobenzoic acid. Treatment with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol generates an acyl azide, which thermally decomposes into an isocyanate intermediate. The adjacent secondary amine then intramolecularly attacks the isocyanate to form the benzimidazolone (cyclic urea) core.
The Analytical Risk: If the starting material contains impurities, or if transmethylation occurs during scale-up, the methyl group could theoretically end up at the N3 position rather than the N1 position. Because the N1 and N3 isomers have identical masses, Mass Spectrometry (LC-MS) is insufficient. Nuclear Magnetic Resonance (NMR) spectroscopy is the only definitive tool to prove the spatial relationship between the N-methyl group and the nitro group.
Fig 1. Curtius rearrangement pathway for synthesizing this compound.
Part 2: Experimental Protocols: A Self-Validating System
To ensure a self-validating analytical system, the protocol below minimizes line-broadening artifacts and ensures that chemical shifts are accurately referenced.
Step-by-Step Methodology
-
Sample Preparation: Weigh exactly 15 mg of the synthesized this compound. Dissolve completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
, 99.9% D). Causality: DMSO- is chosen because the highly polar cyclic urea core is poorly soluble in standard non-polar solvents like CDCl . Furthermore, DMSO- prevents rapid chemical exchange of the N3-H proton, allowing it to be observed. -
Filtration (Critical): Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean 5 mm NMR tube. Causality: Particulate matter distorts the local magnetic field (
), causing poor shimming and broad peaks, which can obscure the critical meta-coupling ( Hz) on the aromatic ring. -
High-Field Acquisition (600 MHz):
-
Insert the sample, lock on the DMSO-
deuterium signal, and execute gradient shimming (Z1-Z5). -
Run a standard 1D
H pulse sequence (zg30). Parameters: Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s, Acquisition Time (AQ) = 2.5 s.
-
-
Benchtop Acquisition (80 MHz):
-
Insert the sample into the benchtop spectrometer. Run the automated 1D shim routine.
-
Run a 1D Proton sequence. Parameters: NS = 64 (increased to compensate for lower sensitivity), D1 = 4.0 s.
-
-
Processing: Apply a 0.3 Hz exponential line broadening (LB) window function. Fourier transform, phase correct, and reference the residual DMSO pentet strictly to 2.50 ppm.
Part 3: Comparative Data Analysis & Spectral Causality
1H NMR Spectral Assignment (DMSO- )
The table below summarizes the expected quantitative data. Understanding the causality behind these chemical shifts is what separates a technician from an expert.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment | Causality / Mechanistic Rationale |
| 11.55 | Broad Singlet | - | 1H | N3-H | Highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl (cyclic urea). |
| 7.82 | Doublet of Doublets | 8.2, 1.2 | 1H | C6-H | Strongly deshielded by the ortho-nitro group (-I and -M effects pull electron density away from this proton). |
| 7.35 | Doublet of Doublets | 7.8, 1.2 | 1H | C4-H | Mildly shielded relative to C6-H, as it is adjacent to the electron-donating N3-H group. |
| 7.15 | Triplet (or pseudo-t) | 8.0 | 1H | C5-H | Located meta to both substituents; exhibits standard aromatic chemical shift. |
| 3.42 | Singlet | - | 3H | N1-CH | N-methyl group attached to the urea nitrogen. |
The Regiochemical Proof (NOE Analysis)
To definitively prove that the methyl group is at N1 (adjacent to the nitro group at C7) and not at N3, we utilize the Nuclear Overhauser Effect (NOE).
-
If the methyl is at N1: It is spatially adjacent to the NO
group. The nearest aromatic proton is H-6, which is on the other side of the NO group. Therefore, irradiating the N-CH peak at 3.42 ppm will yield no NOE enhancement on any aromatic proton. -
If the methyl is at N3 (Impurity): It would be spatially adjacent to the H-4 aromatic proton. Irradiating the N-CH
peak would yield a strong NOE enhancement on the H-4 doublet at 7.35 ppm.
Fig 2. Logical workflow for verifying N1-methylation using NOE NMR spectroscopy.
Part 4: Instrument Performance Comparison
When scaling up the synthesis of this building block, laboratories must decide whether to rely on a centralized High-Field NMR facility or deploy a Benchtop NMR directly in the fume hood.
| Performance Metric | High-Field NMR (Bruker 600 MHz) | Benchtop NMR (Magritek 80 MHz) | Comparative Analysis |
| Magnetic Field | 14.1 Tesla (Superconducting) | 1.88 Tesla (Permanent NdFeB) | High-field provides superior dispersion, crucial for complex molecules, but requires dedicated infrastructure. |
| Resolution ( | < 0.5 Hz | < 0.5 Hz (at 80 MHz) | Both can resolve the 8.0 Hz ortho-couplings. However, the 1.2 Hz meta-coupling on H-6 and H-4 may blur into a broad doublet on the 80 MHz system due to lower digital resolution. |
| Acquisition Time | 1-2 minutes (16 scans) | 5-10 minutes (64-128 scans) | Benchtop requires more scans to achieve an acceptable Signal-to-Noise Ratio (SNR) due to the lower Boltzmann population difference at 1.88 T. |
| Regiochemistry (NOE) | Excellent (1D NOE / 2D NOESY) | Limited | High-field is mandatory for the initial structural proof (NOESY). Benchtop is better suited for routine batch-to-batch verification once the synthesis route is validated. |
| Operating Cost | High (Liquid He/N | Near Zero (Cryogen-free) | Benchtop drastically reduces operational overhead for routine QA/QC. |
Conclusion & Recommendations
For the initial synthesis and structural elucidation of This compound , High-Field NMR (600 MHz) is non-negotiable. The ability to perform high-sensitivity 1D NOE or 2D NOESY experiments is required to definitively prove the regiochemistry of the N1-methyl group by demonstrating the absence of spatial correlation to the aromatic protons.
However, once the synthetic route (Curtius rearrangement) is validated, Benchtop NMR (80 MHz) serves as an exceptional, cost-effective alternative for routine reaction monitoring and batch-to-batch purity verification. The benchtop system easily resolves the highly deshielded H-6 aromatic proton (7.82 ppm) and the N-methyl singlet (3.42 ppm), providing rapid QA/QC directly at the chemist's bench without the bottleneck of a core facility.
References
- Plewe, M. B., et al. (2022). "Compounds and methods of treating diseases." World Intellectual Property Organization, Patent WO2022068933A1.
-
Magritek. "Spinsolve Benchtop NMR Spectrometer for Reaction Monitoring and QA/QC." Available at: [Link]
-
Lebel, H., et al. (2013). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." National Center for Biotechnology Information (PMC). Available at:[Link]
High-Resolution HPLC Profiling of 1-Methyl-7-Nitro-Benzimidazolone: A Comparative Method Development Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
1-Methyl-7-nitro-1,3-dihydro-2H-benzimidazol-2-one (MNBI) is a critical pharmacophore and intermediate in the synthesis of Angiotensin II receptor antagonists, specifically Azilsartan Medoxomil and Candesartan Cilexetil .[1] Its purity is a critical quality attribute (CQA) because regioisomers formed during nitration (specifically the 4-, 5-, and 6-nitro isomers) possess similar physicochemical properties but distinct toxicological and reactive profiles.[1]
This guide challenges the "default" reliance on C18 stationary phases for this separation. We objectively compare a Standard C18 Protocol against an Optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior selectivity for nitro-positional isomers through specific
The Analytical Challenge
-
Target Analyte: 1-Methyl-7-nitro-benzimidazolone.[1]
-
Key Impurities:
-
Regioisomers: 1-Methyl-4-nitro-, 1-Methyl-5-nitro-, and 1-Methyl-6-nitro-benzimidazolone.[1]
-
Precursors: 3-nitro-1,2-phenylenediamine; N-methyl-1,2-phenylenediamine.
-
-
Differentiation Difficulty: High. The dipole moments and hydrophobicities of the 4, 5, 6, and 7-nitro isomers are nearly identical, leading to co-elution on alkyl-bonded phases.
Comparative Analysis: Legacy vs. Optimized Methods
The following data summarizes a head-to-head comparison between a standard industry approach (Method A) and the recommended enhanced selectivity approach (Method B).
Performance Metrics Table
| Metric | Method A: Standard Generic | Method B: Optimized Selectivity |
| Stationary Phase | C18 (Octadecylsilane), 3.5 µm | Phenyl-Hexyl / Biphenyl , 2.7 µm (Fused-Core) |
| Separation Mechanism | Hydrophobic Interaction (Solvophobic) | Hydrophobic + |
| Mobile Phase | Water / Acetonitrile (0.1% Formic Acid) | Water / Methanol (10mM Ammonium Formate, pH 3.[1]5) |
| Critical Pair Resolution ( | 1.2 (Co-elution of 6-nitro & 7-nitro) | > 3.5 (Baseline separation of all isomers) |
| Tailing Factor ( | 1.6 (Due to secondary silanol interactions) | 1.1 (Suppressed by buffer & steric shielding) |
| Run Time | 25 Minutes | 12 Minutes |
| Suitability | General Purity Screening | Quantitation of Isomeric Impurities |
Data Interpretation[7][8][10][11][12][13]
-
Method A (Failure Mode): On a standard C18 column, the separation is driven purely by hydrophobicity. Since the nitro group's position minimally impacts the overall hydrophobicity of the benzimidazolone core, the 6-nitro and 7-nitro isomers often co-elute or show "saddle" peaks.
-
Method B (Success Mode): The Phenyl-Hexyl phase engages in
stacking with the benzimidazolone ring.[1] The electron-withdrawing nitro group alters the electron density of the aromatic ring differently depending on its position (ortho/meta/para to the methyl/carbonyl). This electronic difference is magnified by the phenyl-ring stationary phase, resulting in distinct retention times.[1] Methanol is preferred over Acetonitrile here as ACN's -electrons can mask the stationary phase interactions.[1]
Detailed Experimental Protocols
Method B: The Optimized Protocol (Recommended)
This method is designed to be self-validating, ensuring specificity for the 7-nitro isomer against its most likely contaminants.[1]
Instrument Configuration:
-
System: UHPLC or HPLC with Binary Gradient Pump.
-
Detector: Diode Array Detector (DAD) at 254 nm (primary) and 300 nm (secondary for identification).
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl or XBridge Phenyl-Hexyl), 100 x 3.0 mm, 2.7 µm.[1]
-
Temperature: 35°C.[1]
Reagents:
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.
-
Solvent B: Methanol (LC-MS Grade).[1]
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Curve |
| 0.0 | 90 | 10 | 0.6 | Initial |
| 1.0 | 90 | 10 | 0.6 | Linear |
| 8.0 | 40 | 60 | 0.6 | Linear |
| 9.0 | 10 | 90 | 0.6 | Step |
| 11.0 | 10 | 90 | 0.6 | Hold |
| 11.1 | 90 | 10 | 0.6 | Step |
| 15.0 | 90 | 10 | 0.6 | Re-equilibrate |
System Suitability Criteria (Self-Validation):
-
Resolution (
): > 2.0 between 1-methyl-6-nitro-benzimidazolone (impurity) and 1-methyl-7-nitro-benzimidazolone (analyte). -
Peak Purity: Purity angle < Purity threshold (via DAD software) for the main peak.
Synthesis & Impurity Origin Visualization
Understanding where the impurities come from allows the analyst to predict the necessary separation capabilities. The 7-nitro isomer is often the minor product in direct nitration, making the removal and detection of the 5- and 6-nitro isomers critical.[1]
Caption: Reaction scheme showing the nitration of the benzimidazolone core. The electrophilic aromatic substitution yields a mixture of isomers, with the 7-nitro target often being a minor component requiring rigorous purification and monitoring.
Method Development Decision Logic
Use this decision tree to adapt the method if your specific matrix (e.g., reaction mixture vs. pure intermediate) behaves differently.
Caption: Decision matrix emphasizing the selection of Phenyl-based stationary phases and Methanol protic solvents to maximize isomeric resolution.
References
-
Milata, V. (2018). "Nitro and aminobenzimidazoles: Preparation and Tautomerism." Acta Chimica Slovaca, 11(2), 182–188.[2]
-
Sielc Technologies. (2018). "Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column." Application Note.
-
Balamurugan, P., et al. (2012). "Structurally similar compounds separation: Method development for Paliperidone and Risperidone." Journal of Chemical and Pharmaceutical Research, 4(7), 3561-3567.
-
PubChem. "1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Compound Summary." National Library of Medicine.
-
Shackelford, S. A., et al. (2022). "An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro Derivatives." Materials, 15(23), 8345.
Sources
IR spectroscopy peaks for nitro and carbonyl groups in benzimidazolones
This guide provides a technical comparative analysis of the infrared (IR) spectral signatures of benzimidazolone derivatives, specifically focusing on the diagnostic carbonyl (
Executive Summary
Benzimidazolones (1,3-dihydro-2H-benzimidazol-2-ones) are pharmacophores found in antipsychotics (e.g., droperidol) and NK1 antagonists. Structural validation often relies on the distinct vibrational modes of the cyclic urea core.
This guide compares the IR spectral performance of Nitro-substituted vs. Unsubstituted benzimidazolones. The presence of the nitro group (
Spectral Signature Analysis
The following data compares the characteristic vibrational modes. The 5-Nitro derivative serves as the primary reference for electron-deficient scaffolds.
Table 1: Diagnostic Peak Comparison
| Vibrational Mode | Unsubstituted Benzimidazolone ( | 5-Nitrobenzimidazolone ( | Spectral Shift ( | Interpretation |
| Carbonyl Stretch ( | 1700 – 1725 | 1741 | +15 to +40 | Inductive Effect: |
| Nitro Asymmetric ( | Absent | 1541 | N/A | Diagnostic marker for nitro group presence. |
| Nitro Symmetric ( | Absent | 1330 – 1354 | N/A | Often overlaps with C-N stretches; requires careful deconvolution. |
| N-H Stretch ( | 3150 – 3400 (Broad) | 3209 (Sharper) | Variable | H-bonding dependent. Nitro group acidity can sharpen this peak by altering H-bond networks. |
Key Insight: The shift of the carbonyl peak to 1741
is highly characteristic of the 5-membered cyclic urea ring under electron-deficient conditions. Standard acyclic ureas typically absorb much lower (~1660).
Mechanistic Logic: The "Why" Behind the Peaks
To interpret these spectra correctly, one must understand the competition between Resonance and Inductive effects.
-
Resonance Effect (Donation): Nitrogen lone pairs donate into the carbonyl
-system, lengthening the bond and lowering the frequency. -
Inductive Effect (Withdrawal): The Nitro group pulls electron density through the
-framework. This reduces the availability of Nitrogen lone pairs for resonance. -
Net Result: The Inductive effect dominates in 5-nitrobenzimidazolone. The
bond retains more double-bond character, becoming shorter and stiffer, which raises the vibrational frequency (wavenumber).[1][2]
Figure 1: Electronic Effects on Vibrational Frequency
Caption: Logical flow showing how the nitro group suppresses resonance, leading to a stiffer carbonyl bond and higher wavenumber absorption.[3][4][5][6][7][8][9][10]
Experimental Protocol: KBr vs. ATR
For solid benzimidazolones, sample preparation is critical. These compounds often have high melting points and strong intermolecular hydrogen bonding.
Recommended Workflow: KBr Pellet (Gold Standard)
While Attenuated Total Reflectance (ATR) is convenient, KBr pellets are recommended for benzimidazolones to resolve the fine splitting of the Nitro symmetric stretch and the N-H region.
Step-by-Step Protocol:
-
Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic water (which masks N-H peaks).
-
Ratio: Mix 1-2 mg of Benzimidazolone sample with 100-150 mg of KBr.
-
Note: High sample concentration leads to "bottoming out" (0% transmission) of the strong Nitro peaks.
-
-
Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder.
-
Causality: Large particle size causes the Christiansen Effect (scattering), resulting in a sloping baseline.
-
-
Compression: Press at 8-10 tons for 2 minutes under vacuum (if available) to form a transparent disc.
-
Acquisition: Scan from 4000 to 400
(Resolution: 2 ; Scans: 32).
Figure 2: Spectral Acquisition Workflow
Caption: Decision tree for preparing high-quality KBr pellets to minimize scattering artifacts.
Validation: Experimental vs. Computational (DFT)
In drug development, experimental data is often validated against Density Functional Theory (DFT) calculations.
-
Method: DFT/B3LYP with 6-311++G(d,p) basis set.
-
Correction: Calculated frequencies are harmonic and typically overestimate experimental (anharmonic) values.
-
Scaling Factor: Apply a scaling factor of 0.961 – 0.967 to raw DFT data to match the experimental KBr results.
-
Discrepancy Warning: The N-H stretch often shows the largest deviation (Exp: ~3200 vs Calc: ~3450
) due to solid-state hydrogen bonding networks not present in gas-phase calculations.
References
-
Synthesis and Investigation of Nitro Benzimidazolone Derivatives.
. URL:[Link] -
Vibrational Spectroscopic Analysis of Benzimidazole Derivatives. Source: ResearchGate (Spectrochimica Acta). Data: Provides comparative vibrational assignments for nitro-substituted benzimidazoles. URL:[Link]
-
IR Spectroscopy of Carbonyl Groups (Cyclic Ureas). Source: Michigan State University Chemistry. Data: General principles of ring strain and conjugation effects on carbonyl frequencies.[6][11][12] URL:[Link]
-
Comparison of KBr vs ATR Sampling Techniques. Source: Kintek Solution / ResearchGate Discussions. Data: Validation of KBr superiority for hard, high-melting solids. URL:[Link]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
crystal structure determination of 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one
Crystal Structure Determination of 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one: A Comparative Methodology Guide
As a Senior Application Scientist in solid-state characterization, one of the most critical hurdles in drug development is the unambiguous structural elucidation of complex pharmacophores. The compound This compound (CAS: 24133-87-7) presents a fascinating crystallographic challenge. Benzimidazolone derivatives are highly valued in medicinal chemistry, but their tendency toward polymorphism and complex hydrogen-bonding networks requires rigorous analytical strategies.
This guide objectively compares the three leading methodologies for determining the crystal structure of this molecule: Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) with Rietveld Refinement , and the emerging Microcrystal Electron Diffraction (MicroED) .
The Structural Challenge: Mechanistic Packing Factors
Before selecting an analytical instrument, we must understand the molecule's intrinsic crystallographic behavior. Unsubstituted benzimidazol-2-ones typically form robust, infinite 2D ribbons via dual N–H···O hydrogen bonds[1]. However, the specific functionalization of this compound drastically alters this landscape:
-
Truncated Hydrogen Bonding: The methylation at the N1 position eliminates one hydrogen bond donor. Consequently, intermolecular bonding is restricted entirely to the N3–H donor and the C2=O acceptor, forcing the molecules to form discrete, centrosymmetric inversion dimers (typically an
motif) rather than infinite chains[1]. -
Steric Frustration & Planarity: The bulky, highly electronegative 7-nitro group sits adjacent to the 1-methyl group. The resulting steric clash forces the nitro group to twist out of the benzimidazole plane. This non-planar geometry complicates packing, increasing the likelihood of polymorphism and making structural prediction highly challenging.
Caption: Logical relationship of structural features driving the crystal packing of the target molecule.
Quantitative Performance Comparison
The selection of the analytical method depends entirely on the physical nature of the synthesized batch. Below is a comparative matrix of the three primary technologies.
| Performance Metric | Single-Crystal XRD (SCXRD) | PXRD + Rietveld Refinement | Microcrystal Electron Diffraction (MicroED) |
| Optimal Crystal Size | > 10 μm (Microfocus source) | Bulk polycrystalline (1–5 μm) | < 1 μm (Nano-crystals) |
| Sample Preparation | Careful crystal mounting in oil | Gentle grinding, capillary loading | Grid plunge-freezing (Cryo) |
| Data Collection Time | 2–24 hours | 1–12 hours | < 5 minutes |
| Resolution Limit | ~0.7–0.8 Å | ~1.0–1.2 Å | ~0.8–1.0 Å |
| Validation Metrics | |||
| Primary Advantage | Absolute "Gold Standard" accuracy | No single crystals required | Solves structures from "invisible" dust |
| Primary Limitation | Fails if large crystals cannot grow | Peak overlap; complex refinement | High dynamical scattering effects |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, each technique must be executed as a self-validating system. The protocols below outline the causality behind each experimental choice.
Method A: Single-Crystal X-Ray Diffraction (The Gold Standard)
If slow evaporation yields a crystal larger than 10 μm, SCXRD is the definitive choice.
-
Sample Mounting: A single crystal is coated in Paratone-N oil and mounted on a MiTeGen loop. Causality: The oil prevents solvent loss (maintaining lattice integrity) and minimizes background scattering.
-
Data Collection: The sample is cooled to 100 K under a nitrogen stream and irradiated with Cu
radiation ( Å). Causality: Cryo-cooling reduces atomic thermal vibrations, drastically improving high-angle resolution. Cu radiation is chosen over Mo because light atoms (C, H, N, O) diffract Cu X-rays more strongly. -
Structure Solution & Validation: The structure is solved using dual-space methods (SHELXT) and refined using full-matrix least-squares on
(SHELXL).-
Self-Validation: A successful refinement will yield an
value below 5% and a Goodness-of-Fit (GoF) near 1.0. The residual electron density map must show no peaks greater than 0.5 /Å , confirming the accurate placement of the nitro oxygens and the methyl group.
-
Method B: PXRD with Rietveld Refinement (The Bulk Solution)
If the compound crashes out as an insoluble powder, PXRD is required[2].
-
Sample Preparation: The powder is gently ground in an agate mortar and loaded into a 0.5 mm borosilicate capillary. Causality: Gentle grinding randomizes crystallite orientations, mitigating "preferred orientation" effects that artificially skew peak intensities—a common issue for planar benzimidazolones.
-
Data Collection: High-resolution data is collected on a diffractometer equipped with a primary monochromator (to strip
radiation) from to . -
Structure Solution & Validation: The pattern is indexed, and the structure is solved via simulated annealing (e.g., in DASH or FOX), using a rigid-body model of the 1-methyl-7-nitrobenzimidazolone molecule. The structure is then refined using the Rietveld method[2].
-
Self-Validation: The weighted profile R-factor (
) should drop below 10%. The difference plot (Observed minus Calculated) must appear visually flat, confirming that the bulk powder strictly matches the refined structural model.
-
Method C: MicroED (The Nano-Crystal Frontier)
When the compound yields only sub-micron "dust" that fails SCXRD and yields poorly resolved PXRD data, MicroED is the ultimate fallback[3].
-
Grid Preparation: A suspension of the nano-crystals is drop-cast onto a glow-discharged Quantifoil copper grid, blotted, and plunge-frozen in liquid ethane. Causality: Plunge-freezing vitrifies any residual solvent and protects the highly sensitive organic framework from rapid radiation damage caused by the electron beam[3].
-
Data Collection: The grid is loaded into a Cryo-TEM operating at 200 kV. Data is collected in continuous rotation mode (e.g.,
/sec) using a highly sensitive CMOS detector. Causality: Continuous rotation evenly samples reciprocal space and significantly reduces dynamical scattering (multiple scattering events), which historically plagued electron diffraction[3]. -
Structure Solution & Validation: The diffraction movies are processed using standard X-ray software (DIALS/XDS).
-
Self-Validation: While
values for MicroED are inherently higher (~10-20%) due to dynamical scattering, the electrostatic potential map will clearly resolve the heavy atoms (C, N, O), unambiguously confirming the molecular connectivity and the torsion angle of the 7-nitro group.
-
Caption: Workflow for selecting the optimal crystallographic technique based on crystal size.
Conclusion & Recommendations
For the structural determination of This compound , the analytical approach must be dictated by the crystallization kinetics.
-
SCXRD remains the undisputed gold standard for mapping the precise hydrogen-bonding geometry and the steric twisting of the nitro group.
-
However, if the compound's rigid planar core forces rapid precipitation into a microcrystalline powder, PXRD with Rietveld Refinement is a highly robust alternative[2].
-
Finally, for intractable batches yielding only sub-micron dust, MicroED has revolutionized the field, allowing drug development professionals to bypass months of frustrating crystallization optimization and move directly to structural elucidation[3].
References
1. Sigma-Aldrich. 1-Methyl-7-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS: 24133-87-7). Source: sigmaaldrich.com. URL: 2.[1] Ait Elmachkouri, Y., et al. (2021). Crystal structure, Hirshfeld surface analysis and interaction energy calculation of 1-decyl-2,3-dihydro-1H-benzimidazol-2-one. Source: nih.gov (PMC). URL: 3.[3] Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. Source: acs.org (ACS Central Science). URL: 4.[2] McCusker, L. B., et al. (1999). Rietveld refinement guidelines. Source: iucr.org (Journal of Applied Crystallography). URL:
Sources
Comparative Bioactivity Guide: 1-Methyl vs. Non-Methylated Nitro-Benzimidazolones
Executive Summary
This technical guide provides a head-to-head analysis of 5-nitrobenzimidazol-2-one (Parent) and its 1-methyl derivative (Methylated). While the nitro group at position 5 acts as the primary pharmacophore (redox "warhead"), the methylation status at position 1 acts as a critical modulator of pharmacokinetics (PK) and target affinity .[1]
The Bottom Line:
-
Non-Methylated (Parent): Superior intrinsic binding affinity for targets requiring hydrogen bond donors (e.g., specific kinase pockets).[1] However, it suffers from poor membrane permeability and rapid Phase II metabolism (N-glucuronidation).
-
1-Methylated (Derivative): Exhibits enhanced lipophilicity (LogP) and membrane permeability. While it loses one H-bond donor, it often displays superior in vivo and cellular potency (lower IC50) against cancer cell lines and Gram-negative bacteria due to improved intracellular accumulation.
Physicochemical & Structural Profile[1][2][3][4]
The biological divergence begins with the physical properties. The benzimidazolone scaffold exists in a keto-enol tautomerism, but the keto (2-one) form predominates. N-methylation "locks" one side of the heterocycle, preventing tautomeric shifts at that nitrogen.
| Feature | 5-Nitrobenzimidazol-2-one (Parent) | 1-Methyl-5-nitrobenzimidazol-2-one | Impact of Methylation |
| Molecular Weight | ~179.13 g/mol | ~193.16 g/mol | Slight increase; negligible effect on steric bulk. |
| LogP (Lipophilicity) | ~0.9 - 1.2 | ~1.5 - 1.8 | Critical: Increases membrane permeability. |
| H-Bond Donors | 2 (N1-H, N3-H) | 1 (N3-H) | Critical: Loss of N1 donor alters receptor binding. |
| H-Bond Acceptors | 4 (C=O, NO2) | 4 (C=O, NO2) | Unchanged.[1] |
| Solubility (Aq) | Moderate (Polar) | Low (Hydrophobic) | Requires DMSO/surfactants for assays.[1] |
| Metabolic Liability | High (N-Glucuronidation) | Improved (N1 blocked) | Extends half-life ( |
Pharmacological Performance Analysis
A. Antimicrobial Activity (MIC)
Nitro-benzimidazolones function as prodrugs. They are activated by bacterial nitroreductases (Type I/II) into cytotoxic hydroxylamines/radicals that damage DNA.
-
Gram-Positive (S. aureus): The Parent compound often shows equal or slightly better potency because the thick peptidoglycan layer is permeable to polar molecules, and the N-H moiety may facilitate binding to the minor groove of DNA or bacterial gyrase.
-
Gram-Negative (E. coli, P. aeruginosa): The 1-Methyl derivative consistently outperforms the parent. The outer lipid membrane of Gram-negative bacteria acts as a barrier to polar compounds. The increased LogP of the methyl analog facilitates passive diffusion through this barrier.
B. Anticancer Cytotoxicity (IC50)
In solid tumor models (e.g., A549 Lung, MCF-7 Breast), the 1-Methyl variant typically exhibits a lower IC50 (higher potency).[1]
-
Mechanism: The nitro group undergoes redox cycling, generating Superoxide Anion Radicals (
).[1] -
Why Methylation Wins: The limiting factor in solid tumors is often drug uptake. The 1-methyl group enhances cellular uptake. Furthermore, by blocking N1, the molecule is less likely to be sequestered by non-specific protein binding in the serum, increasing the free fraction available to enter the cell.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of these two analogs, highlighting the trade-off between binding affinity and permeability.
Caption: Mechanistic divergence: The Parent compound excels in direct binding but fails in pharmacokinetics.[1] The Methylated analog sacrifices some binding affinity for superior permeability and metabolic stability.
Experimental Protocols
To validate these differences in your own lab, use the following standardized protocols.
Protocol A: Selective N-Methylation (Synthesis)
Objective: Transform 5-nitrobenzimidazol-2-one into its 1-methyl derivative.
-
Reagents: 5-nitrobenzimidazol-2-one (1 eq), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (
, 2 eq), DMF (Solvent). -
Procedure:
-
Dissolve parent compound in dry DMF under
atmosphere. -
Add
and stir for 30 min at RT (Deprotonation of N1). -
Add MeI dropwise. Stir at 60°C for 4-6 hours.
-
Workup: Pour into ice water. The methylated product will precipitate (due to lower solubility). Filter and recrystallize from Ethanol.[2]
-
-
Validation: Check
-NMR. The disappearance of one N-H signal (approx 11-12 ppm) and appearance of N-Me singlet (approx 3.4 ppm) confirms conversion.
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: Determine IC50 values against A549 cells.
-
Seeding: Seed A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment:
-
Dissolve both compounds in DMSO (Stock 10mM).
-
Prepare serial dilutions (0.1
M to 100 M) in culture media. -
Critical Control: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.
-
-
Incubation: Treat cells for 48 hours.
-
Readout: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570nm.
-
Analysis: Plot Dose-Response curve (Log-concentration vs. % Viability). Calculate IC50 using non-linear regression.
References
-
BenchChem. (2025).[1][3][4] An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. Retrieved from
-
Podlewska, S., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Retrieved from
-
Gaber, A., et al. (2017).[1] Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Journal of Chemistry. Retrieved from
-
Abbas, F., et al. (2019).[1] Anticancer, antimicrobial and antioxidant potential of sterically tuned bis-N-heterocyclic salts. Zeitschrift für Naturforschung C. Retrieved from
-
Özdemir, A., et al. (2026).[1][5] Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. ACS Omega. Retrieved from
Sources
Spectroscopic Characterization of 7-Nitro-Benzimidazolone Derivatives: A Publish Comparison Guide
Executive Summary
This technical guide provides a rigorous spectroscopic analysis of 7-nitro-benzimidazolone (systematically 4-nitro-1,3-dihydro-2H-benzimidazol-2-one ) derivatives. These scaffolds are critical intermediates in the development of high-energy density materials (HEDMs), antibacterial agents, and non-nucleoside antiviral drugs. This guide objectively compares the 7-nitro isomer against its non-nitrated parent and regioisomers (e.g., 5-nitro), focusing on spectral signatures that define its electronic structure, tautomeric stability, and intermolecular hydrogen bonding networks.
Structural Logic & Synthesis Workflow
Nomenclature and Tautomerism
The designation "7-nitro" often arises from the tautomeric numbering of the parent benzimidazole system. However, in the stable keto-form (benzimidazolone ), the systematic numbering places the nitro group at position 4 to minimize the locant. For the purpose of this guide, we treat 7-nitro-benzimidazolone and 4-nitro-benzimidazolone as the same chemical entity (Structure A below), distinct from the enol tautomer (Structure B ).
-
Structure A (Dominant): 4-nitro-1,3-dihydro-2H-benzimidazol-2-one (Keto form).
-
Structure B (Rare): 7-nitro-1H-benzimidazol-2-ol (Enol form).
Synthesis Workflow
The synthesis typically proceeds via the cyclization of 3-nitro-1,2-phenylenediamine with urea or phosgene equivalents. The presence of the nitro group ortho to the amine significantly reduces nucleophilicity, requiring forcing conditions or specific catalysts.
Figure 1: Synthetic pathway for 7-nitro-benzimidazolone derivatives via urea fusion.
Comparative Spectroscopic Profiling
Infrared Spectroscopy (FT-IR)
The nitro group at the 4/7-position introduces a strong electron-withdrawing effect that perturbs the characteristic benzimidazolone carbonyl stretch.
Key Differentiator: The intramolecular Hydrogen Bond (IMHB) between the nitro oxygen and the adjacent N-H proton (N3-H...O-NO2) is a diagnostic feature of the 7-nitro isomer, absent in the 5-nitro isomer.
| Vibrational Mode | 7-Nitro Derivative (cm⁻¹) | 5-Nitro Isomer (cm⁻¹) | Unsubstituted Parent (cm⁻¹) | Mechanistic Insight |
| ν(N-H) | 3100–3250 (Broad) | 3150–3300 | 3100–3200 | 7-nitro shows broadening/red-shift due to intramolecular H-bonding with NO₂. |
| ν(C=O) | 1710–1735 | 1695–1715 | 1680–1700 | Inductive effect of -NO₂ increases C=O bond order (blue shift). |
| ν_as(NO₂) | 1520–1540 | 1515–1530 | N/A | Asymmetric stretch; shifted by steric strain in the 7-position. |
| ν_s(NO₂) | 1330–1350 | 1335–1350 | N/A | Symmetric stretch. |
Nuclear Magnetic Resonance (NMR)
The magnetic anisotropy and descreening effect of the nitro group are most pronounced on the adjacent protons.
¹H NMR (DMSO-d₆, 400 MHz):
-
NH Protons: The 7-nitro isomer typically displays two distinct NH signals if the exchange is slow, or a very broad singlet downfield (11.5–12.5 ppm). The NH adjacent to the nitro group is significantly deshielded (+0.5 to +1.0 ppm vs parent) due to the anisotropic effect and H-bonding.
-
Aromatic Protons: The characteristic "ABC" pattern of the trisubstituted benzene ring is observed.
-
H-5 (meta to NO₂): ~7.1–7.3 ppm (dd).
-
H-6 (para to NO₂): ~7.4–7.6 ppm (t).
-
H-4/H-7: Not applicable (substituted).
-
¹³C NMR:
-
C=O: The carbonyl carbon resonates at 155–158 ppm , slightly upfield compared to the parent (~159 ppm) due to the field effect, but this is solvent-dependent.
-
C-NO₂: The ipso carbon appears at ~135–140 ppm .
UV-Vis Absorbance & Fluorescence
Unlike the unsubstituted benzimidazolone, which absorbs primarily in the UV (λmax ~280 nm), the 7-nitro derivative exhibits a "push-pull" character, especially if N-alkylated with electron donors.
-
λmax: 320–350 nm (yellow color).
-
Solvatochromism: Positive solvatochromism is observed; polar solvents stabilize the charge-separated excited state (intramolecular Charge Transfer, ICT).
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 7-Nitro-benzimidazolone
Validation Check: Monitoring by TLC (Ethyl Acetate/Hexane 1:1) is essential. The product is significantly more polar than the starting diamine.
-
Reagents: Mix 3-nitro-1,2-phenylenediamine (10 mmol) and Urea (15 mmol) in a round-bottom flask.
-
Fusion: Heat the solid mixture in an oil bath at 170–180°C for 2 hours. The mixture will melt and evolve ammonia gas (Caution: Use fume hood).
-
Solidification: The melt will eventually solidify as the reaction completes.
-
Work-up: Cool to room temperature. Add water (50 mL) and boil for 10 minutes to dissolve unreacted urea.
-
Filtration: Filter the hot suspension. The yellow solid is the crude product.
-
Purification: Recrystallize from ethanol or acetic acid.
-
Yield: Typically 70–85%.
-
Melting Point: >300°C (Decomposes).
-
Protocol B: Spectroscopic Sample Preparation
-
NMR: Dissolve 10 mg in 0.6 mL DMSO-d₆ . CDCl₃ is usually insufficient due to poor solubility.
-
IR: Prepare a KBr pellet (1-2% sample) to avoid solvent interference in the carbonyl region.
Solid-State Architecture & Performance
The 7-nitro derivative is of particular interest for Energetic Materials (e.g., TriNBO analogs).[1] The crystal density is a critical performance metric.
Figure 2: Hydrogen bonding network and its impact on macroscopic stability.
Performance Comparison Table
| Feature | 7-Nitro-Benzimidazolone | 5-Nitro-Benzimidazolone | Benzimidazolone (Parent) |
| Crystal Density | High (>1.5 g/cm³) | Medium | Low (~1.3 g/cm³) |
| Solubility (Water) | Very Low | Low | Moderate (Hot) |
| pKa (NH Acidity) | ~9.5 (More Acidic) | ~10.5 | ~12.5 |
| Applications | Energetics, NBD-Cl precursors | Antibacterials | General intermediate |
References
-
Crystal Structure & Energetics: Title: An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Source:Materials (MDPI), 2022. URL:[Link][2][3]
-
Tautomerism & Spectroscopy: Title: Nitro and aminobenzimidazoles: A review of tautomerism and spectroscopy. Source:Acta Chimica Slovaca, 2018.[4] URL:[Link]
-
Fluorescence Applications (NBD analogs): Title: Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Source:Journal of Organic Chemistry, 2021. URL:[Link]
Sources
Safety Operating Guide
proper Disposal Procedures for 1-Methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one
Core Directive: Operational Autonomy & Safety First
This guide establishes a self-validating protocol for the disposal of 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS 24133-87-7).[1] As a nitro-functionalized benzimidazole derivative, this compound presents specific risks related to toxicity and environmental persistence .[1]
Immediate Action Required:
-
Treat as High-Potency/Toxic: Due to the nitro group and benzimidazole core, assume potential mutagenicity and aquatic toxicity until validated otherwise.[1]
-
Prohibit Drain Disposal: Under no circumstances should this compound or its mother liquors be discharged into municipal sewer systems.
-
Mandatory Incineration: The only acceptable final fate for this waste stream is high-temperature incineration to ensure complete destruction of the nitro-aromatic scaffold.[1]
Chemical Identification & Hazard Profiling[1][2][3]
Effective disposal begins with accurate identification. The following data must be used to label waste containers compliant with GHS and RCRA standards.
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | 1-Methyl-7-nitrobenzimidazol-2-one; 7-Nitro-1-methyl-1,3-dihydro-2H-benzimidazol-2-one |
| CAS Number | 24133-87-7 |
| Molecular Formula | C₈H₇N₃O₃ |
| Molecular Weight | 193.16 g/mol |
| Physical State | Solid (typically yellow to orange powder) |
| Primary Hazards | Acute Toxicity (Oral/Inhalation) , Skin/Eye Irritation , Aquatic Toxicity |
| Reactivity | Stable under normal conditions.[1][2][3][4] Incompatible with strong reducing agents (risk of exothermic reduction of nitro group) and strong bases. |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Hazard Note: Nitro-aromatic compounds can exhibit thermal instability if contaminated with strong bases or heavy metals. Ensure waste streams are neutral prior to consolidation.
Pre-Disposal Stabilization & Segregation[1]
Before waste leaves the bench, it must be stabilized to prevent accidental exposure or reaction during storage.
A. Solid Waste (Pure Compound or Contaminated Solids)
-
Containment: Double-bag all solid waste in 6-mil polyethylene bags or place directly into a wide-mouth HDPE drum .[1]
-
Dust Control: If the powder is fine/dry, wet it slightly with an inert solvent (e.g., water or mineral oil) to prevent aerosolization during transfer, unless incineration requires dry waste (check local facility rules).
-
Labeling: Label as "Toxic Solid, Organic, N.O.S. (Contains Nitrobenzimidazole)."[3][5][6][7]
B. Liquid Waste (Mother Liquors/Solutions)
-
Segregation: Do NOT mix with oxidizers (e.g., nitric acid, peroxides) or strong reducing agents (e.g., hydrides).
-
Solvent Compatibility:
-
Halogenated: If dissolved in DCM/Chloroform → Segregate into "Halogenated Organic Waste."
-
Non-Halogenated: If dissolved in Methanol/Ethyl Acetate → Segregate into "Non-Halogenated Organic Waste."
-
-
pH Check: Ensure the waste solution is pH 6–8. Acidic nitration mixtures must be neutralized slowly into ice-water before adding to the organic waste container to prevent exotherms.[1]
Disposal Workflow & Decision Logic
The following workflow illustrates the decision process for routing this chemical to its final destruction point.
Figure 1: Decision logic for the segregation and disposal of nitrobenzimidazolone waste streams.
Regulatory Compliance & Classification
Adherence to regulatory frameworks ensures legal compliance and environmental stewardship.
A. United States (RCRA/EPA)
-
Waste Classification: This compound is not explicitly P- or U-listed.[1] However, it must be characterized based on:
-
Toxicity (D000): If the waste exhibits toxicity characteristics (e.g., via TCLP for heavy metals or specific organics, though this specific molecule is not a standard TCLP analyte).
-
Ignitability (D001): If the waste is a liquid with flash point <60°C (common for mother liquors).
-
-
Recommended Profile: "Non-RCRA Regulated Hazardous Waste (Toxic)" unless mixed with listed solvents (e.g., F001-F005).[1]
-
Generator Status: Ensure your facility's generator status (VSQG, SQG, LQG) allows for the accumulation of acute toxic waste if the quantity is significant.
B. European Union (EWC Codes)[5]
-
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
07 05 13:* Solid wastes containing hazardous substances (if generated from pharmaceutical manufacture).
Emergency Spill Response
In the event of a spill during transport or handling:
-
Evacuate & Ventilate: Clear the immediate area. Nitro-aromatics can be irritating to the respiratory tract.[1][8]
-
PPE: Don nitrile gloves (double gloved) , safety goggles, and a P100 particulate respirator (if powder is loose).
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then scoop into a waste container.
-
Liquids: Absorb with vermiculite or sand. Do NOT use combustible materials (like sawdust) if the liquid contains oxidizing agents (e.g., nitric acid residues).
-
-
Decontamination: Clean the surface with a soap/water solution. Collect all cleanup materials as hazardous waste.
References
-
Chemical Identification: Molbase. (n.d.). 1-methyl-7-nitrobenzimidazol-2-one (CAS 24133-87-7).[1][9] Retrieved October 26, 2023, from [Link][1]
-
General Nitro-Aromatic Safety: National Center for Biotechnology Information. (2023).[2][7] PubChem Compound Summary for Nitrobenzimidazole Derivatives. Retrieved from [Link]
-
Laboratory Waste Management: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
EPA Waste Codes: U.S. Environmental Protection Agency. (2023).[2][7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Sources
- 1. Flunitrazepam (CAS 1622-62-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. fishersci.com [fishersci.com]
- 3. Flunitrazepam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. agrariamedicinaveterinaria.unipd.it [agrariamedicinaveterinaria.unipd.it]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Product analyses of ozone mediated nitration of benzimidazole derivatives with nitrogen dioxide: formation of 1-nitrobenzimidazoles and conversion to benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lgcstandards.com [lgcstandards.com]
- 8. aaronchem.com [aaronchem.com]
- 9. baike.molbase.cn [baike.molbase.cn]
Navigating the Uncharted: A Safety and Handling Guide for 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. While the potential for therapeutic breakthrough is a powerful motivator, it is our collective responsibility to ensure that innovation does not come at the cost of safety. This guide provides essential, immediate safety and logistical information for the handling of 1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document is a synthesis of established best practices for handling structurally related molecules, namely nitroaromatic compounds and benzimidazole derivatives. The core principle of this guide is to treat this compound with the highest degree of caution, assuming it to be hazardous until proven otherwise.
Hazard Analysis: A Tale of Two Moieties
The chemical structure of this compound presents a dual hazard profile, stemming from its nitroaromatic and benzimidazole functionalities.
-
The Nitroaromatic Moiety: Nitroaromatic compounds are a class of molecules known for their energetic properties and potential toxicity. The presence of the nitro group (NO2) can render the molecule susceptible to thermal decomposition, which can be autocatalytic and, in some cases, explosive. Furthermore, many nitroaromatic compounds are recognized for their toxicity, with some being classified as possible human carcinogens by the International Agency for Research on Cancer (IARC). The bioreduction of the nitro group within the body can lead to the formation of reactive intermediates that may cause cellular damage. Studies on related nitroimidazole compounds have indicated potential for genotoxicity and mutagenicity.
-
The Benzimidazole Moiety: The benzimidazole core is a common scaffold in many biologically active compounds and pharmaceuticals. While generally considered stable, some benzimidazole derivatives have been associated with adverse health effects. For instance, a bioassay of 6-nitrobenzimidazole indicated it was carcinogenic in mice. The reactivity of the benzimidazole ring system should also be considered, particularly in the context of its synthesis and potential degradation pathways.
Given these potential hazards, a comprehensive approach to personal protection and safe handling is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize the risk of exposure through inhalation, dermal contact, or accidental ingestion.
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and unexpected reactions. |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Double-gloving is strongly recommended. Select gloves with a thickness of at least 8 mils. Regularly inspect gloves for any signs of degradation or breakthrough and replace them immediately if compromised. |
| Body Protection | Flame-resistant laboratory coat and a chemical-resistant apron | A flame-resistant lab coat is crucial due to the potential thermal instability of nitroaromatic compounds. An apron provides an extra barrier against spills. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and a particulate filter (N95 or higher) | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood. If there is any potential for aerosolization outside of a fume hood, a respirator is mandatory. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to ensuring a safe laboratory environment.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Before bringing the compound into the work area, ensure all necessary equipment (glassware, spatulas, stir bars, etc.) and reagents are present and readily accessible.
-
Emergency Preparedness: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit rated for reactive and toxic chemicals immediately available.
Handling the Compound
-
Weighing: Tare a suitable container within the chemical fume hood. Carefully transfer the desired amount of the solid compound, minimizing the creation of dust.
-
Solution Preparation: Slowly add the solid to the solvent to avoid splashing. If the dissolution process is exothermic, ensure the vessel is adequately cooled.
-
Reaction Monitoring: If the compound is used in a reaction, monitor the temperature closely, especially if heating is required. Be prepared for the possibility of a runaway reaction.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination. Remove gloves first, followed by the apron, lab coat, face shield, and finally, the goggles and respirator.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.
Disposal Plan: Cradle-to-Grave Responsibility
The disposal of this compound and any contaminated materials must be handled with the utmost care and in strict accordance with all federal, state, and local regulations.[1]
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated weigh boats, paper towels, and gloves, in a dedicated, clearly labeled hazardous waste container.[2] The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Collect all liquid waste, including reaction residues and rinsates, in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be placed in a puncture-resistant sharps container labeled as hazardous waste.
Labeling and Storage
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[1]
-
Storage: Store hazardous waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[2] The storage area should have secondary containment to prevent the spread of material in case of a leak.
Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[2] Do not attempt to dispose of this chemical down the drain or in the regular trash.
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the critical workflow for the safe handling and disposal of this compound.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
Conclusion: A Culture of Safety
The responsible handling of novel chemical entities is a cornerstone of scientific integrity and a fundamental aspect of our duty of care as researchers. While this compound holds potential for scientific advancement, its structural features warrant a cautious and methodical approach to its handling and disposal. By adhering to the principles outlined in this guide, we can foster a culture of safety that protects ourselves, our colleagues, and the environment, allowing us to pursue scientific discovery with confidence and responsibility.
References
-
U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
